Zaloganan
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C151H261N67O24 |
|---|---|
Molekulargewicht |
3399.1 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-5-carbamimidamidopentanamide |
InChI |
InChI=1S/C151H261N67O24/c1-74(2)107(211-124(228)100(51-32-64-189-148(172)173)200-121(225)99(50-31-63-188-147(170)171)205-133(237)109(76(5)6)216-129(233)105(69-83-72-194-90-41-21-18-37-86(83)90)208-122(226)93(44-25-57-182-141(158)159)197-116(220)88(152)39-23-55-180-139(154)155)131(235)204-98(49-30-62-187-146(168)169)120(224)201-101(52-33-65-190-149(174)175)125(229)212-110(77(7)8)136(240)210-104(68-82-71-193-89-40-20-17-36-85(82)89)128(232)202-94(45-26-58-183-142(160)161)118(222)199-102(53-34-66-191-150(176)177)126(230)213-113(80(13)14)137(241)218-112(79(11)12)135(239)207-103(54-35-67-192-151(178)179)127(231)214-114(81(15)16)138(242)217-111(78(9)10)134(238)206-97(48-29-61-186-145(166)167)119(223)198-95(46-27-59-184-143(162)163)123(227)209-106(70-84-73-195-91-42-22-19-38-87(84)91)130(234)215-108(75(3)4)132(236)203-96(47-28-60-185-144(164)165)117(221)196-92(115(153)219)43-24-56-181-140(156)157/h17-22,36-38,40-42,71-81,88,92-114,193-195H,23-35,39,43-70,152H2,1-16H3,(H2,153,219)(H,196,221)(H,197,220)(H,198,223)(H,199,222)(H,200,225)(H,201,224)(H,202,232)(H,203,236)(H,204,235)(H,205,237)(H,206,238)(H,207,239)(H,208,226)(H,209,227)(H,210,240)(H,211,228)(H,212,229)(H,213,230)(H,214,231)(H,215,234)(H,216,233)(H,217,242)(H,218,241)(H4,154,155,180)(H4,156,157,181)(H4,158,159,182)(H4,160,161,183)(H4,162,163,184)(H4,164,165,185)(H4,166,167,186)(H4,168,169,187)(H4,170,171,188)(H4,172,173,189)(H4,174,175,190)(H4,176,177,191)(H4,178,179,192)/t88-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-/m0/s1 |
InChI-Schlüssel |
MSTKGCPSYBLVDU-GBIRDKSFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zaloganan's Assault on Bacterial Membranes: A Technical Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the core mechanism of action of Zaloganan (PLG0206), an investigational engineered cationic antibiotic peptide (eCAP). This compound is currently in clinical development for the treatment of challenging bacterial infections, including periprosthetic joint infections (PJI) and fracture-related infections (FRI).[1][2] Its primary mode of action is the rapid and targeted disruption of bacterial membranes, a mechanism that circumvents many conventional antibiotic resistance pathways.[2][3] This document collates available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeted Membrane Disruption
This compound is a 24-amino acid peptide engineered with a specific sequence of arginine, valine, and tryptophan residues. This design optimizes its interaction with bacterial membranes while minimizing toxicity to human cells.[4] The fundamental mechanism of action is a multi-step process initiated by electrostatic attraction and culminating in the loss of membrane integrity and rapid bacterial cell death.[5][6]
Initial Electrostatic Binding: As a cationic peptide, this compound is electrostatically attracted to the net negative charge of bacterial membranes. In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) of the outer membrane.[7] For Gram-positive bacteria, the initial interaction is with lipoteichoic acid (LTA) and other anionic components of the cell wall.[8][9] This initial binding is a critical determinant of this compound's selectivity for bacterial over mammalian cells, which have a predominantly neutral outer leaflet.
Membrane Insertion and Disruption: Following initial binding, the hydrophobic residues of this compound facilitate its insertion into the lipid bilayer. This insertion is not believed to form discrete pores in the traditional sense. Instead, biophysical studies on similar engineered peptides suggest a mechanism involving lipid phase consolidation, localized membrane stiffening, ordering, and alterations in membrane thickness.[1][5] This disruption of the lipid packing creates a mismatch in the spacing of lipid headgroups, ultimately lowering the energy barrier for ion flow across the membrane.[1][5]
This loss of barrier function leads to a cascade of catastrophic events for the bacterium:
-
Membrane Depolarization: The uncontrolled leakage of ions dissipates the transmembrane potential, a critical component of bacterial energy metabolism and other essential cellular processes.
-
ATP Leakage: The compromised membrane integrity results in the leakage of vital intracellular molecules, including adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.
-
Cell Death: The combined effects of membrane depolarization, ATP depletion, and loss of essential ions lead to rapid cessation of cellular functions and bacterial death.
This compound has also demonstrated potent activity against bacterial biofilms.[10][11] It is capable of penetrating the biofilm matrix and killing the embedded, often dormant, bacteria that are notoriously resistant to conventional antibiotics.[10]
Quantitative Efficacy Data
This compound exhibits broad-spectrum activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (PLG0206) against Planktonic Bacteria
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.25 | 0.25 | ≤0.06 - 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 2 | 0.25 - 4 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 | 2 | 0.25 - 2 |
| Coagulase-Negative Staphylococci | - | 0.5 | 1 | 0.12 - >4 |
| Escherichia coli | - | 4 | 16 | 0.5 - 16 |
| Klebsiella pneumoniae | - | 4 | 8 | 1 - 16 |
| Acinetobacter baumannii | - | 4 | 8 | 1 - 16 |
| Pseudomonas aeruginosa | - | 8 | 16 | 1 - 16 |
| Enterobacter cloacae | - | 8 | 16 | 2 - 16 |
Data compiled from multiple sources.[5][6][12] Note that testing conditions, such as the broth medium used, can influence MIC values.
Table 2: Anti-Biofilm Activity of this compound (PLG0206)
| Bacterial Species | Biofilm Age | Concentration | Log₁₀ Reduction in CFU | Reference |
| Staphylococcus aureus | Mature | 1 mg/mL for 15 min | Mean of 4 (Range: 1 to 7) | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of membrane-active antimicrobial peptides like this compound.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.[13][14]
Materials:
-
Mid-logarithmic phase culture of a Gram-negative bacterium (e.g., E. coli).
-
HEPES buffer (5 mM, pH 7.4) with 5 mM glucose.
-
NPN stock solution (e.g., 500 µM in acetone).
-
This compound stock solution.
-
Fluorometer and quartz cuvettes or a microplate reader.
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate.
-
Measure the baseline fluorescence (excitation λ = 350 nm, emission λ = 420 nm).
-
Add this compound at various concentrations to the cell suspension.
-
Record the increase in fluorescence over time until a plateau is reached.
-
A positive control, such as polymyxin (B74138) B, should be used to determine the fluorescence corresponding to 100% permeabilization.
-
Calculate the percentage of NPN uptake relative to the positive control.
Inner Membrane Permeabilization Assay (ONPG Hydrolysis)
This assay assesses the integrity of the bacterial inner membrane by measuring the activity of cytoplasmic β-galactosidase on the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG), which can only enter the cytoplasm if the inner membrane is compromised.[3][15]
Materials:
-
Mid-logarithmic phase culture of a lactose (B1674315) permease-deficient E. coli strain (e.g., ML-35).
-
Sodium phosphate (B84403) buffer (e.g., 10 mM, pH 7.5) with 100 mM NaCl.
-
ONPG stock solution (e.g., 30 mM in water).
-
This compound stock solution.
-
Spectrophotometer.
Procedure:
-
Grow and harvest bacterial cells as described for the NPN assay.
-
Resuspend the cells in the sodium phosphate buffer to an OD₆₀₀ of 0.5.
-
Add ONPG to the cell suspension to a final concentration of 1.5 mM.
-
Divide the suspension into two cuvettes; one as a reference (no treatment) and one for the experiment.
-
Add this compound at the desired concentration to the experimental cuvette.
-
Monitor the increase in absorbance at 420 nm over time, which corresponds to the hydrolysis of ONPG to o-nitrophenol.
Membrane Depolarization Assay
This assay utilizes a potential-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized bacterial membranes and self-quenches its fluorescence. Membrane depolarization leads to the release of the dye and a subsequent increase in fluorescence.[16][17]
Materials:
-
Mid-logarithmic phase bacterial culture.
-
Appropriate buffer (e.g., HEPES or potassium phosphate buffer).
-
DiSC₃(5) stock solution (e.g., in DMSO).
-
This compound stock solution.
-
Fluorometer.
Procedure:
-
Harvest and wash bacterial cells, then resuspend in the chosen buffer to an OD₆₀₀ of approximately 0.05-0.1.
-
Add DiSC₃(5) to the cell suspension (e.g., final concentration of 1-2 µM) and incubate in the dark to allow for dye uptake and fluorescence quenching.
-
Measure the stable baseline fluorescence (e.g., excitation λ ≈ 622 nm, emission λ ≈ 670 nm).
-
Add this compound at various concentrations.
-
Record the increase in fluorescence over time as the dye is released from the depolarized membranes.
-
A positive control, such as the ionophore gramicidin, can be used to induce complete depolarization.
ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium upon membrane damage. The released ATP is detected using a luciferase-based bioluminescence assay.[18]
Materials:
-
Mid-logarithmic phase bacterial culture.
-
Buffer or growth medium.
-
This compound stock solution.
-
ATP bioluminescence assay kit (containing luciferase and luciferin).
-
Luminometer.
Procedure:
-
Grow bacteria to mid-log phase and resuspend in the desired buffer to a specific cell density.
-
Add this compound at various concentrations to the bacterial suspension.
-
At different time points, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Transfer the supernatant to a new tube.
-
To determine total intracellular ATP, lyse a separate aliquot of untreated bacteria.
-
Add the luciferase-luciferin reagent to the supernatant and the lysate from the lysed cells according to the kit manufacturer's instructions.
-
Measure the luminescence immediately using a luminometer.
-
Calculate the percentage of ATP leakage by comparing the luminescence of the supernatant to that of the total cell lysate.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Conclusion
This compound represents a promising new class of antimicrobial agents with a mechanism of action that is fundamentally different from most currently approved antibiotics. Its ability to rapidly disrupt bacterial membranes, including those of multidrug-resistant strains and bacteria within biofilms, addresses a critical unmet need in the fight against antimicrobial resistance. Further detailed biophysical studies will continue to elucidate the precise molecular interactions that govern its potent bactericidal activity and selectivity, providing valuable insights for the future design of engineered peptide therapeutics.
References
- 1. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections [mdpi.com]
- 2. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Peptilogics - AdisInsight [adisinsight.springer.com]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 6. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine in Membranes: The Connection Between Molecular Dynamics Simulations and Translocon-Mediated Insertion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospective Activity of PLG0206, an Engineered Antimicrobial Peptide, on Chronic Periprosthetic Joint Infection Total Knee Arthroplasty Components Ex Vivo: The Knee Explant Analysis (KnEA) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peptilogics.com [peptilogics.com]
- 11. Lipoteichoic acid biosynthesis by Staphylococcus aureus is controlled by the MspA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In situ imaging of bacterial outer membrane projections and associated protein complexes using electron cryo-tomography | eLife [elifesciences.org]
- 18. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Zaloganan (PLG0206): A Technical Deep Dive into its Molecular Structure, Mechanism, and Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (PLG0206) is a rationally designed, engineered cationic antimicrobial peptide (eCAP) currently under investigation as a potent, broad-spectrum antibacterial and antibiofilm agent.[1][2][3] Developed by Peptilogics, this 24-residue peptide is being evaluated for the treatment of complex bacterial infections, particularly those associated with medical devices, such as periprosthetic joint infections (PJI).[1][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, antimicrobial activity, and key experimental methodologies related to this compound.
Molecular Structure
This compound is a synthetic peptide composed of 24 amino acids with the primary sequence: H-RRWVRRVRRVWRRVVRVVRRWVRR-NH2 .[7] The structure is characterized by the exclusive use of arginine (R), valine (V), and tryptophan (W) residues.[8] This composition is intentionally designed to create an amphipathic helical structure, which is crucial for its interaction with bacterial membranes.[1] The cationic nature of the abundant arginine residues facilitates electrostatic attraction to the negatively charged components of bacterial cell walls, while the hydrophobic valine and tryptophan residues drive insertion into the lipid bilayer.[1]
The predicted helical wheel structure of this compound illustrates this amphipathicity, with a distinct separation of hydrophilic (cationic) and hydrophobic faces.[1]
Mechanism of Action
This compound exerts its bactericidal and antibiofilm effects through a multi-faceted attack on the bacterial cell envelope, a mechanism that is independent of the bacterium's metabolic state.[8] This direct action contributes to its rapid efficacy and a low propensity for the development of resistance.[8][9]
The primary mechanism involves the following key steps:
-
Electrostatic Binding: The positively charged arginine residues of this compound are electrostatically attracted to negatively charged molecules on the bacterial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
-
Membrane Disruption: Following initial binding, the hydrophobic residues of this compound insert into the bacterial cell membrane, leading to its disruption. This process alters membrane permeability, causing leakage of intracellular contents and ultimately leading to bacterial cell death.[8][9][10] Studies have shown that this interaction leads to localized stiffening, ordering, and alteration of the membrane thickness.[1]
-
Biofilm Matrix Degradation: this compound has demonstrated potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][5][6] A key target within the biofilm matrix of Gram-positive bacteria, such as Staphylococcus aureus, is the wall teichoic acid (WTA). By binding to and reducing the levels of WTA, this compound disrupts the structural integrity of the biofilm, allowing for the eradication of embedded bacteria. This interaction is selective, as this compound does not appear to interact with other negatively charged components of the biofilm, such as extracellular DNA (eDNA).
Quantitative Data: Antimicrobial Activity
This compound has demonstrated potent, broad-spectrum activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC) is a key measure of its potency. The following tables summarize the MIC values for this compound against various bacterial isolates.
Table 1: In Vitro Activity of this compound against Gram-Positive Isolates
| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Enterococcus faecium | 46 | 0.06 | 0.25 | <0.03-0.5 |
| Staphylococcus aureus (MRSA) | 174 | 0.5 | 1 | 0.12-2 |
| Coagulase-negative staphylococci | 152 | - | - | - |
| Enterococcus faecalis | 77 | - | - | - |
Data sourced from multiple studies; MIC values for CoNS and E. faecalis were reported to be low but specific ranges were not consistently provided in the summarized sources.[11][12]
Table 2: In Vitro Activity of this compound against Gram-Negative Isolates
| Organism | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| Acinetobacter baumannii | 298 | 1 | 2 | 0.125-4 |
| Pseudomonas aeruginosa | 349 | 2 | 4 | 0.25-8 |
| Klebsiella pneumoniae | 300 | 8 | 16 | 0.5-32 |
| Enterobacter cloacae | - | - | 16 | - |
| Escherichia coli | 299 | 8 | 16 | - |
Data compiled from studies evaluating a broad panel of clinical isolates.[8][12]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antimicrobial activity of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][13]
Protocol Summary:
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most bacteria. However, due to the precipitation of this compound in CAMHB at higher concentrations, RPMI-1640 medium, sometimes supplemented with 0.002% Tween-80 or P-80, is often used for testing this peptide to ensure its solubility.[1][11][13]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from fresh cultures to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[13]
-
Assay Procedure: Serial twofold dilutions of this compound are prepared in the appropriate broth medium in 96-well microtiter plates. The standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Ex Vivo Biofilm Eradication Assay on Prosthetic Implants
The potent antibiofilm activity of this compound has been demonstrated in ex vivo models using infected prosthetic joint components.[14]
Protocol Summary:
-
Sample Collection: Infected prosthetic components are explanted from patients undergoing revision surgery for PJI.[14]
-
Treatment: The explanted prosthetics are rinsed with a buffered solution (e.g., phosphate-buffered saline, PBS) and then submerged in a solution of this compound (e.g., 1 mg/mL in PBS at pH 7.4) for a defined period (e.g., 15 minutes).[14]
-
Biofilm Disruption and Quantification: Following treatment, the implants are rinsed again and then sonicated in a solution containing a surfactant (e.g., 1% Tween 20 in PBS) to dislodge the remaining biofilm.[14] The resulting sonicate is serially diluted and plated on appropriate agar (B569324) media to quantify the number of viable bacteria (CFU).
-
Analysis: The reduction in bacterial count on the treated implants is compared to untreated control implants to determine the efficacy of this compound in eradicating the biofilm.[14]
Conclusion
This compound (PLG0206) represents a promising development in the fight against antibiotic-resistant and biofilm-associated infections. Its unique molecular structure, designed for potent and selective interaction with bacterial membranes, results in a rapid and broad-spectrum bactericidal activity. The mechanism of action, which involves direct physical disruption of the bacterial cell envelope and biofilm matrix, is a key advantage in overcoming traditional resistance mechanisms. The quantitative data from in vitro studies and the demonstrated efficacy in ex vivo biofilm models underscore its potential as a valuable therapeutic agent, particularly in the challenging clinical setting of prosthetic joint infections. Further clinical evaluation is ongoing to establish its safety and efficacy in patients.[1][3][4][15]
References
- 1. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Peptilogics - AdisInsight [adisinsight.springer.com]
- 4. peptilogics.com [peptilogics.com]
- 5. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 6. pulse2.com [pulse2.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. peptilogics.com [peptilogics.com]
- 11. peptilogics.com [peptilogics.com]
- 12. peptilogics.com [peptilogics.com]
- 13. peptilogics.com [peptilogics.com]
- 14. Prospective Activity of PLG0206, an Engineered Antimicrobial Peptide, on Chronic Periprosthetic Joint Infection Total Knee Arthroplasty Components Ex Vivo: The Knee Explant Analysis (KnEA) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. carb-x.org [carb-x.org]
Zaloganan's Role in Disrupting Microbial Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an engineered cationic antimicrobial peptide currently under investigation as a novel therapeutic for the treatment and prevention of bacterial infections, particularly those associated with biofilms.[1][2] Biofilm-mediated infections, such as periprosthetic joint infections (PJI), pose a significant clinical challenge due to their inherent resistance to conventional antibiotics.[3][4] this compound's unique mechanism of action, which involves the direct disruption of bacterial membranes, offers a promising approach to combat these resilient infections.[1] This technical guide provides an in-depth overview of this compound's anti-biofilm properties, including its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its activity.
Mechanism of Action
This compound is a 24-amino acid peptide designed to selectively target and disrupt bacterial membranes.[1][5] Its primary mechanism of action is the electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial cell envelope.[1][5] In Gram-positive bacteria such as Staphylococcus aureus, this compound has been shown to specifically target and reduce levels of wall teichoic acid (WTA) within the biofilm matrix. This interaction is not purely electrostatic, as the peptide does not engage with other negatively charged molecules like extracellular DNA (eDNA).
The binding of this compound to the bacterial membrane leads to a cascade of disruptive events, including:
-
Lipid phase consolidation: This results in localized stiffening and ordering of the membrane.[1][5]
-
Alteration of membrane thickness: The peptide's interaction modifies the physical structure of the lipid bilayer.[1][5]
-
Increased ion permeability: The disruption of the membrane creates a spacing mismatch in lipid headgroups, lowering the energy barrier for ion flow and leading to rapid cell death.[1][5]
This direct physical disruption of the membrane allows this compound to be effective against bacteria in various metabolic states, including the often dormant or slow-growing cells found within biofilms, a key limitation for many conventional antibiotics.[3]
Quantitative Data on Anti-Biofilm Activity
Preclinical studies have demonstrated this compound's potent activity against a broad spectrum of multidrug-resistant (MDR) pathogens in both planktonic and biofilm states.
Table 1: Bactericidal Activity of this compound (PLG0206) Against Biofilms of MDR ESKAPEE Pathogens
| Pathogen | Treatment Time (minutes) | Log10 Reduction in Bacterial Burden |
| Enterococcus faecium | 30 | 3.0 |
| Staphylococcus aureus | 5 | 4.3 |
| Klebsiella pneumoniae | 5 | 4.5 |
| Acinetobacter baumannii | 5 | 5.1 |
| Pseudomonas aeruginosa | 15 | 7.9 (culture negative) |
| Enterobacter cloacae | 5 | 6.6 (culture negative) |
| Escherichia coli | 30 | 7.6 (culture negative) |
| Data sourced from a study on MDR ESKAPEE pathogens, where biofilms were grown on stainless steel wires.[3] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound (PLG0206)
| Model System | Treatment | Outcome |
| Rabbit Model of Chronic PJI | 1 or 2 mg/mL PLG0206 for 15 minutes | >100-fold reduction in bacterial biofilm burden.[1] |
| Rabbit Survival Study (PJI) | PLG0206 + Cefazolin | 63% survival at 28 days post-infection.[1] |
| Ex Vivo Murine Model (Biofilm on Implants) | Immersion in PLG0206 (pH 7.4) for 10 minutes | Significant reduction in biofilm burden compared to control and treatment at lower pH.[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the anti-biofilm activity of compounds like this compound. Specific parameters may be adapted from the methods sections of the cited literature.
Protocol 1: Biofilm Bactericidal Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills bacteria within a pre-formed biofilm.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile stainless steel wires or other suitable substrate for biofilm formation
-
96-well microtiter plates
-
This compound (PLG0206) solution at desired concentrations
-
Phosphate-buffered saline (PBS)
-
Neutralizing solution (if required)
-
Agar (B569324) plates for colony forming unit (CFU) enumeration
-
Sonicator
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium.
-
Place sterile stainless steel wires into the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Incubate for a specified period (e.g., 24-48 hours) to allow biofilm formation.
-
-
Treatment:
-
Gently wash the wires with PBS to remove planktonic cells.
-
Transfer the wires to a new plate containing the this compound solution at various concentrations.
-
Incubate for different time points (e.g., 5, 15, 30 minutes).
-
-
Bacterial Viability Assessment:
-
At each time point, remove the wires from the treatment solution and transfer to a tube containing PBS or a neutralizing solution.
-
Sonicate the tubes to dislodge the biofilm from the wires.
-
Perform serial dilutions of the resulting bacterial suspension.
-
Plate the dilutions onto agar plates and incubate overnight.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU/mL for each treatment condition compared to an untreated control.
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (or similar 96-peg lid system)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound (PLG0206) solution in serial dilutions
-
PBS
-
Sonicator (optional, for recovery plate)
-
Microplate reader (for OD measurements)
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain.
-
Add the diluted culture to the wells of a 96-well plate.
-
Place the 96-peg lid into the plate, ensuring the pegs are submerged in the culture.
-
Incubate for a specified period to allow biofilm formation on the pegs.
-
-
Treatment:
-
Rinse the peg lid in a plate containing PBS to remove non-adherent cells.
-
Prepare a new 96-well plate with serial dilutions of this compound in fresh medium.
-
Place the peg lid into this "challenge" plate.
-
Incubate for a specified treatment time (e.g., 24 hours).
-
-
Recovery and MBEC Determination:
-
Rinse the peg lid again in PBS.
-
Place the peg lid into a "recovery" plate containing fresh growth medium.
-
Sonicate the recovery plate to dislodge any surviving bacteria from the pegs into the medium.
-
Incubate the recovery plate overnight.
-
Determine the MBEC as the lowest concentration of this compound that prevents bacterial regrowth in the recovery plate (i.e., no turbidity). This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
-
Conclusion
This compound demonstrates potent and rapid bactericidal activity against a wide range of clinically relevant pathogens, particularly within the challenging context of biofilms. Its novel mechanism of direct membrane disruption circumvents some of the limitations of traditional antibiotics. The quantitative data from preclinical studies are promising, and ongoing clinical trials will further elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel anti-biofilm agents.
References
- 1. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptilogics.com [peptilogics.com]
- 5. researchgate.net [researchgate.net]
Zaloganan: A Deep Dive into its Broad-Spectrum Antimicrobial and Antibiofilm Activity
For Immediate Release
PITTSBURGH, PA – Zaloganan (also known as PLG0206) is an investigational, engineered cationic antimicrobial peptide demonstrating potent broad-spectrum bactericidal and antibiofilm activity against a wide array of clinically significant pathogens. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its quantitative antimicrobial activity, and the experimental methodologies used to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals.
This compound is a 24-amino acid peptide designed to overcome the limitations of naturally occurring antimicrobial peptides, such as toxicity and limited spectrum of activity[1][2][3][4][5]. It has shown promise in preclinical and clinical studies for the treatment of complex infections, particularly those associated with biofilms, such as periprosthetic joint infections (PJI)[6][7][8][9].
Mechanism of Action: Disrupting the Bacterial Fortress
This compound's primary mechanism of action is the rapid and direct disruption of bacterial cell membranes[1][6][9]. Unlike many conventional antibiotics that target metabolic processes, this compound's efficacy is largely independent of the bacterial metabolic state, making it effective against slow-growing or dormant bacteria often found in biofilms[6].
The proposed signaling pathway, or more accurately, the mechanism of interaction, is a multi-step process:
-
Electrostatic Attraction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction facilitates its accumulation at the bacterial surface.
-
Membrane Insertion and Disruption: Following the initial binding, this compound inserts into the bacterial membrane, causing localized disordering of the lipid bilayer. This insertion disrupts the membrane's integrity, leading to increased permeability[6].
-
Bacterial Cell Death: The loss of membrane integrity results in the leakage of essential intracellular components and dissipation of the membrane potential, ultimately leading to rapid bacterial cell death[6].
This direct, physical mechanism of action is believed to contribute to the low propensity for the development of bacterial resistance[5].
Broad-Spectrum In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of multidrug-resistant infections[1][3][5][6][10].
Quantitative Antimicrobial Activity of this compound (PLG0206)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates. It is important to note that due to the precipitation of this compound in standard cation-adjusted Mueller-Hinton broth (CAMHB), a modified testing medium, RPMI-1640, was often used, which can result in lower MIC values compared to CAMHB[1][5][11].
Table 1: In Vitro Activity of this compound against ESKAPE Pathogens [1][10]
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecium (46) | 0.06 | 0.25 | <0.03 - 0.5 |
| Staphylococcus aureus (174) | 0.5 | 1 | 0.12 - 2 |
| Klebsiella pneumoniae (300) | 8 | 16 | 0.5 - 32 |
| Acinetobacter baumannii (298) | 0.125 | 4 | 0.125 - 4 |
| Pseudomonas aeruginosa (300) | 4 | 8 | 0.5 - 16 |
| Enterobacter cloacae | Not explicitly separated in all tables | Not explicitly separated in all tables | Not explicitly separated in all tables |
Table 2: In Vitro Activity of this compound against Staphylococci and Enterococci [2]
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | 0.06 | 0.25 |
| Enterococcus faecalis | 0.5 | 1 |
| Staphylococcus aureus (MRSA & MSSA) | 0.5 | 1 |
| Coagulase-Negative Staphylococci (CoNS) | 0.12 | 0.25 |
Potent Antibiofilm Activity
A key attribute of this compound is its potent activity against bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. This compound's ability to rapidly penetrate and disrupt biofilms is a significant advantage over many traditional antibiotics[4][5][6][8].
Ex vivo studies on infected prosthetic knee joint components have shown that a 15-minute exposure to this compound (1 mg/mL) resulted in a mean 4-log₁₀ reduction in bacterial counts[8].
Experimental Protocols
The following sections provide an overview of the methodologies used in the in vitro and ex vivo evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial susceptibility of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with modifications[1][2][11].
Protocol Overview:
-
Medium Preparation: Due to the precipitation of this compound in cation-adjusted Mueller-Hinton broth (CAMHB), RPMI-1640 medium supplemented with MOPS and Tween-80 is used for testing this compound[1][11]. Comparator antibiotics are tested in CAMHB as per standard CLSI guidelines[11].
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which yields a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells[11].
-
Assay Procedure: Serial twofold dilutions of this compound are prepared in the appropriate medium in 96-well microtiter plates. The standardized bacterial suspension is then added to each well.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Biofilm Eradication Assay (Ex Vivo Model)
This assay evaluates the ability of this compound to eradicate established biofilms on prosthetic joint materials[8].
Protocol Overview:
-
Sample Collection: Prosthetic components are aseptically removed from patients with diagnosed chronic PJI during revision surgery.
-
Treatment: The explanted prosthetics are submerged in a solution of this compound (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4) for a specified duration (e.g., 15 minutes)[8]. Control implants are treated with the vehicle solution without this compound.
-
Biofilm Disruption and Quantification: After treatment, the prosthetics are rinsed to remove residual this compound. The remaining biofilm is dislodged from the implant surface, typically through sonication.
-
Bacterial Viability Assessment: The resulting sonicate, containing the dislodged bacteria, is serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU).
-
Data Analysis: The reduction in bacterial counts (log₁₀ CFU) is calculated by comparing the CFU from this compound-treated implants to the untreated controls.
Conclusion
This compound is a promising investigational antimicrobial peptide with potent, broad-spectrum bactericidal activity against a wide range of clinically relevant pathogens, including multidrug-resistant strains. Its unique mechanism of action, involving the direct disruption of bacterial membranes, leads to rapid killing and potent antibiofilm activity. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for the treatment of challenging bacterial infections, particularly those involving biofilms. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.
References
- 1. peptilogics.com [peptilogics.com]
- 2. peptilogics.com [peptilogics.com]
- 3. researchgate.net [researchgate.net]
- 4. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptilogics.com [peptilogics.com]
- 8. Prospective Activity of PLG0206, an Engineered Antimicrobial Peptide, on Chronic Periprosthetic Joint Infection Total Knee Arthroplasty Components Ex Vivo: The Knee Explant Analysis (KnEA) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. peptilogics.com [peptilogics.com]
- 11. peptilogics.com [peptilogics.com]
Zaloganan (PLG0206): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (PLG0206) is an investigational, first-in-class, broad-spectrum anti-infective peptide therapeutic engineered by Peptilogics.[1] It is designed to address the urgent threat of multidrug-resistant (MDR) bacterial infections, particularly those associated with biofilms on medical devices.[2][3] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and clinical trial results.
Discovery and Development Timeline
Peptilogics was founded in 2013 with the mission to develop novel peptide therapeutics by leveraging a design-based approach to drug discovery.[4] this compound (PLG0206) emerged as their lead candidate, an engineered cationic antimicrobial peptide designed to overcome the limitations of naturally occurring antimicrobial peptides (AMPs), such as toxicity and limited activity.[1][2]
A summary of the key milestones in the discovery and development of this compound is presented below:
| Year | Milestone | Description |
| 2013 | Peptilogics Founded | The company was established to advance novel peptide therapeutics.[4] |
| 2017 | Series A Financing | Peptilogics secured a $5.5 million Series A financing, with significant backing from Peter Thiel.[5] |
| Preclinical | Broad-Spectrum Activity Demonstrated | In preclinical studies, this compound demonstrated rapid, broad-spectrum activity against over 1,200 MDR ESKAPEE clinical isolates and potent anti-biofilm activity.[2] |
| 2020 | CARB-X Funding | Peptilogics was awarded up to $12.17 million in funding from CARB-X to support the development of this compound, including its advancement into a Phase 1 clinical trial. |
| 2021 | Phase 1 Clinical Trial Completion | A randomized, double-blind, placebo-controlled Phase 1 trial in healthy volunteers was successfully completed, demonstrating a positive safety profile and favorable pharmacokinetics.[6] |
| 2022 | First Patient Dosed in Phase 1b Trial | The first patient was dosed in the LOGIC-1 study, a Phase 1b open-label, dose-escalating trial evaluating this compound in patients with periprosthetic joint infection (PJI) undergoing Debridement, Antibiotics, and Implant Retention (DAIR) surgery.[7] |
| 2023 | Positive Interim Data from Phase 1b Trial | Peptilogics reported positive 180-day top-line interim data from the Phase 1b trial, showing no treatment-related serious adverse events and a low recurrence rate of infection.[8] |
| 2025 | Planned Phase 2/3 Pivotal Trial | A Phase 2/3 randomized, placebo-controlled superiority trial is planned to begin in December 2025 to further evaluate the efficacy and safety of this compound for the treatment of PJI.[9] |
Mechanism of Action
This compound exerts its antimicrobial effect through a targeted disruption of the bacterial cell membrane. Unlike many conventional antibiotics, its mechanism is not dependent on specific cellular metabolic processes, which may contribute to its low propensity for developing resistance.[7][10]
The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[5][11] This direct action on the physical integrity of the bacterial membrane results in rapid bactericidal activity.[2]
Preclinical Studies
In Vitro Antimicrobial Activity
This compound has demonstrated potent in vitro activity against a broad range of clinically important pathogens, including multidrug-resistant strains.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [2][6]
-
Bacterial Isolates : A panel of over 1,200 MDR ESKAPEE (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) clinical isolates were tested.
-
Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for comparator antibiotics. For this compound, RPMI-1640 medium was used to avoid precipitation observed in CAMHB.
-
Procedure : The broth microdilution method was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation : Bacterial suspensions were prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Incubation : Microtiter plates were incubated at 35°C for 16-20 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Table 1: In Vitro Activity of this compound (PLG0206) Against Key Pathogens [2]
| Organism | Number of Isolates | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | 174 | - | 2 |
| Enterococcus faecium (VRE) | 46 | - | 0.25 |
| Acinetobacter baumannii | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
| Enterobacterales | - | - | - |
Note: Specific MIC50 and MIC90 values for all tested organisms were not publicly available in the reviewed documents.
In Vivo Efficacy in a Periprosthetic Joint Infection (PJI) Model
This compound has shown significant efficacy in a rabbit model of PJI.
Experimental Protocol: Rabbit PJI Surgical Model [2]
-
Animal Model : New Zealand white rabbits were used.
-
Surgical Procedure : A methicillin-susceptible Staphylococcus aureus (MSSA) PJI was established in the knee joint.
-
Treatment : Two days post-infection, the joint was reopened, debrided, and irrigated with either a saline vehicle control or this compound (1 mg/mL) for 15 minutes.
-
Efficacy Assessment : The bacterial load on the implant and surrounding tissue was quantified by colony-forming unit (CFU) counts.
In this model, a single intraoperative irrigation with this compound resulted in a significant reduction in bacterial burden.[2]
Clinical Development
Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound in healthy subjects.
Table 2: Phase 1 Study Design [6]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, single-ascending-dose |
| Population | Healthy adult volunteers |
| Intervention | Single intravenous infusion of this compound or placebo |
| Primary Endpoints | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics |
The study demonstrated that this compound was safe and well-tolerated, with a favorable pharmacokinetic profile.[6]
Phase 1b Study in Patients with Periprosthetic Joint Infection (LOGIC-1)
A Phase 1b open-label, dose-escalating study (LOGIC-1) was conducted to evaluate the safety and tolerability of this compound in patients undergoing a Debridement, Antibiotics, and Implant Retention (DAIR) surgical procedure for the treatment of PJI after total knee arthroplasty (TKA).[7]
Experimental Protocol: Phase 1b DAIR Procedure with this compound Irrigation [8][12]
-
Patient Population : Patients with a confirmed PJI of the knee undergoing a DAIR procedure.
-
Procedure : Following standard surgical debridement, the joint was irrigated with a solution containing either a low dose (3 mg/mL) or a high dose (10 mg/mL) of this compound.
-
Follow-up : Patients were followed for approximately one year post-treatment to assess for treatment-related adverse events and recurrence of infection.
Table 3: Interim Results of the Phase 1b LOGIC-1 Study (180-Day Follow-up) [8]
| Outcome | Low Dose Cohort (n=7) | High Dose Cohort (n=7) | Total (n=14) |
| Treatment-Related Serious Adverse Events | 0 | 0 | 0 |
| Infection Recurrence | 1 | 0 | 1 (7%) |
The interim results at 180 days showed no treatment-related serious adverse events and a low rate of infection recurrence.[8]
Regulatory Status
This compound has received several key designations from the U.S. Food and Drug Administration (FDA) that are intended to facilitate its development and review:
-
Qualified Infectious Disease Product (QIDP) [10]
-
Orphan Drug Designation for the treatment of PJI[10]
-
Fast Track Designation [3]
Future Directions
Based on the promising preclinical and early clinical data, Peptilogics is planning to initiate a Phase 2/3 pivotal, randomized, placebo-controlled superiority trial in December 2025. This trial will further evaluate the efficacy and safety of this compound for the treatment of PJI.[9] The company is also exploring the potential of this compound in other orthopedic infections.[13]
References
- 1. peptilogics.com [peptilogics.com]
- 2. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotuesdays.com [biotuesdays.com]
- 4. peptilogics.com [peptilogics.com]
- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptilogics.com [peptilogics.com]
- 7. peptilogics.com [peptilogics.com]
- 8. peptilogics.com [peptilogics.com]
- 9. peptilogics.com [peptilogics.com]
- 10. peptilogics.com [peptilogics.com]
- 11. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. peptilogics.com [peptilogics.com]
Zaloganan (PLG0206): A Technical Whitepaper on Preclinical and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational, engineered cationic antimicrobial peptide (eCAP) currently under development for the treatment and prevention of serious bacterial infections, with a primary focus on periprosthetic joint infections (PJI) and fracture-related infections.[1][2] As an engineered peptide, this compound was designed to overcome some of the limitations of naturally occurring antimicrobial peptides, such as toxicity and limited activity in physiological conditions.[3] This technical guide provides an in-depth summary of the available preclinical and in vitro efficacy data for this compound, including its mechanism of action, quantitative antimicrobial activity, and detailed experimental protocols for key studies.
Mechanism of Action
This compound exerts its rapid and broad-spectrum bactericidal activity through a direct, multifaceted attack on the bacterial cell envelope, a mechanism that is distinct from most conventional antibiotics. This reduces the likelihood of cross-resistance with existing antimicrobial agents.
Primary Mechanism: Bacterial Membrane Disruption
The primary mechanism of action of this compound involves the targeting and disruption of the bacterial cell membrane.[4] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, it induces a process of lipid phase consolidation, which leads to localized stiffening, ordering, and an alteration in the thickness of the membrane.[5] This disruption of the membrane architecture is thought to lower the energy barrier for ion flow, leading to a loss of membrane potential and essential cellular contents, ultimately resulting in rapid cell death.[5] Notably, the formation of discrete pores is not considered a critical determinant of its bactericidal efficacy.[5]
dot
Caption: Proposed mechanism of action of this compound.
Anti-biofilm Activity: Targeting Wall Teichoic Acid
In addition to its effects on planktonic bacteria, this compound demonstrates potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[3] A key aspect of its anti-biofilm mechanism, particularly against Staphylococcus aureus, is the targeting and reduction of wall teichoic acid (WTA) levels within the biofilm matrix.[1] WTA is a crucial structural component of the cell wall in Gram-positive bacteria and plays a significant role in biofilm formation and integrity.[6] By binding to and disrupting WTA, this compound compromises the structural integrity of the biofilm, allowing for the effective killing of embedded bacteria. This interaction is selective, as this compound does not appear to interact with other negatively charged components of the biofilm, such as extracellular DNA (eDNA).[1]
dot
Caption: this compound's mechanism of anti-biofilm activity.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a broad range of clinically relevant pathogens, including multidrug-resistant (MDR) strains and those commonly associated with periprosthetic joint infections.
Minimum Inhibitory Concentrations (MICs)
The antimicrobial activity of this compound has been evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The following tables summarize the MIC₅₀ and MIC₉₀ values for this compound against various bacterial species. It is important to note that the activity of this compound can be influenced by the testing medium, with greater potency often observed in RPMI-1640 medium compared to cation-adjusted Mueller-Hinton broth (CAMHB).
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | No. of Isolates | Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 180 | RPMI | 0.5 | 1 |
| Staphylococcus aureus (MSSA) | 121 | RPMI | 0.5 | 1 |
| Coagulase-Negative Staphylococci (CoNS) | 152 | RPMI | 0.25 | 0.5 |
| Enterococcus faecium | 46 | RPMI | 0.06 | 0.25 |
| Enterococcus faecalis | 77 | RPMI | 0.5 | 1 |
Data compiled from multiple sources.[4][7][8][9]
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | No. of Isolates | Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | RPMI | 1 | 2 |
| Klebsiella pneumoniae | 300 | RPMI | 8 | 16 |
| Acinetobacter spp. | 298 | RPMI | 0.125 | 4 |
| Pseudomonas aeruginosa | - | RPMI | - | - |
Data compiled from multiple sources.[7][9]
Anti-biofilm Activity
The efficacy of this compound against bacterial biofilms has been demonstrated in ex vivo models using explanted components from total knee arthroplasty PJI. In one study, treatment with 1 mg/mL of this compound for 15 minutes resulted in a mean 4-log₁₀ reduction in the bacterial CFU recovered from the implants.[7]
Preclinical In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in animal models of infection, including a rabbit model of periprosthetic joint infection.
Rabbit Periprosthetic Joint Infection (PJI) Model
In a rabbit model of chronic PJI caused by S. aureus, intra-articular treatment with this compound (1 or 2 mg/mL for 15 minutes) resulted in a significant reduction in the bacterial biofilm burden of over 100-fold.[5] Furthermore, in a survival study, the combination of this compound with systemic cefazolin (B47455) resulted in a 63% survival rate at 28 days post-infection, compared to 0% survival with either treatment alone.[5] These studies suggest that this compound has the potential to be an effective local anti-infective agent for the treatment of PJI.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.
-
Bacterial Suspension Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in either cation-adjusted Mueller-Hinton broth (CAMHB) or RPMI-1640 medium supplemented with 0.002% Tween-80.
-
Incubation: The microtiter plates containing the bacterial suspension and serially diluted this compound are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
dot
References
- 1. Rabbit Peri-joint Infection Model — Bridge PTS [bridgepts.com]
- 2. In vivo activity and low toxicity of the second-generation antimicrobial peptide DGL13K | PLOS One [journals.plos.org]
- 3. [PDF] A new model of experimental prosthetic joint infection due to methicillin-resistant Staphylococcus aureus: a microbiologic, histopathologic, and magnetic resonance imaging characterization. | Semantic Scholar [semanticscholar.org]
- 4. Wall teichoic acids prevent antibody binding to epitopes within the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Bacterial Teichoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized quantification of biofilm in a novel rabbit model of periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 9. actascientific.com [actascientific.com]
Zaloganan: A Novel Engineered Antimicrobial Peptide Targeting Antimicrobial Resistance
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Antimicrobial resistance (AMR) represents a critical and escalating threat to global public health. The emergence of multidrug-resistant (MDR) pathogens has rendered many conventional antibiotics ineffective, creating an urgent need for novel therapeutic agents with alternative mechanisms of action. Zaloganan (also known as PLG0206) is a clinical-stage, engineered cationic antimicrobial peptide (eCAP) designed to address this challenge. This technical guide provides an in-depth overview of this compound's potential applications in combating antimicrobial resistance, focusing on its mechanism of action, in vitro efficacy against resistant pathogens, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a 24-amino acid, alpha-helical peptide engineered to optimize the therapeutic properties of natural antimicrobial peptides while minimizing their limitations, such as toxicity and instability.[1][2][3][4] Its design is based on a sequence of arginine (R), valine (V), and tryptophan (W) residues (H-RRWVRRVRRVWRRVVRVVRRWVRR-NH2), which confers a strong cationic charge and an amphipathic structure.[2][3] This structure is crucial for its interaction with and disruption of bacterial cell membranes.[1][5]
This compound is being developed by Peptilogics and is primarily under investigation for the treatment of periprosthetic joint infections (PJI), a severe complication of orthopedic surgery often involving biofilm-forming and multidrug-resistant bacteria.[4][5] It has received Qualified Infectious Disease Product (QIDP), Orphan Drug, and Fast Track designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.
Mechanism of Action
The primary mechanism of action of this compound is the rapid and direct disruption of bacterial cell membranes, a process that is independent of the bacterial metabolic state.[1] This is a key advantage in treating persistent infections, such as those involving biofilms, where bacteria are often in a metabolically dormant state and less susceptible to traditional antibiotics.
The proposed mechanism involves a multi-step process:
-
Electrostatic Attraction: The positively charged arginine residues on this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[6]
-
Membrane Insertion and Disruption: Upon binding, the amphipathic peptide inserts into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels. This process is often described by models such as the "barrel-stave," "toroidal pore," or "carpet" model.[7][8]
-
Cell Lysis: The disruption of the membrane leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, rapid cell death.[1]
This direct action on the cell membrane is believed to contribute to the low propensity for the development of bacterial resistance to this compound.[9]
Figure 1: Proposed mechanism of action of this compound on bacterial cell membranes.
In Vitro Activity Against Resistant Pathogens
This compound has demonstrated potent, broad-spectrum activity against a wide range of clinically relevant pathogens, including multidrug-resistant (MDR) isolates identified as critical threats by the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values of this compound against various Gram-positive and Gram-negative bacterial isolates.
Table 1: In Vitro Activity of this compound Against Gram-Positive Isolates
| Organism | No. of Isolates | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | 180 | Methicillin-Resistant | 1 | 2 | - |
| Staphylococcus aureus (MSSA) | 121 | Methicillin-Susceptible | 1 | 2 | - |
| Coagulase-Negative Staphylococci (CoNS) | 152 | - | 0.5 | 0.5 | - |
| Enterococcus faecium | 75 | Vancomycin-Resistant (VRE) subset | 0.25 | 0.25 | ≤0.06 - 0.5 |
| Enterococcus faecalis | 77 | - | 4 | 4 | - |
Data compiled from multiple sources.[6][9][10]
Table 2: In Vitro Activity of this compound Against Gram-Negative Isolates
| Organism | No. of Isolates | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | 299 | MDR | 1 | 1 |
| Pseudomonas aeruginosa | 344 | MDR | 2 | 2 |
| Klebsiella pneumoniae | 351 | MDR | 8 | 16 |
| Enterobacter cloacae | 122 | MDR | 1 | 16 |
| Escherichia coli | 299 | MDR | 1 | 2 |
Data compiled from multiple sources.[7][9]
Time-Kill Kinetics
Time-kill assays demonstrate the rapid bactericidal activity of this compound. Against both Gram-positive and Gram-negative pathogens, this compound typically achieves a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL within 15-30 minutes of exposure at concentrations at or above the MIC.[9]
Table 3: Summary of Time-Kill Assay Results for this compound
| Organism | This compound Concentration | Time to ≥3-log₁₀ CFU/mL Reduction |
| S. aureus (VISA) | 125 µg/mL | < 15 minutes |
| S. epidermidis (MRSE) | 125 µg/mL | < 15 minutes |
| P. aeruginosa | 500 µg/mL | < 15 minutes |
| A. baumannii | 500 µg/mL | < 15 minutes |
Data adapted from a study by PLOS One.[9]
Activity Against Biofilms
A critical advantage of this compound is its potent activity against bacterial biofilms. Biofilms are notoriously difficult to eradicate with conventional antibiotics due to their protective extracellular matrix and the reduced metabolic state of the embedded bacteria. This compound's membrane-disrupting mechanism allows it to effectively kill bacteria within these biofilms.[1] While specific Minimum Biofilm Eradication Concentration (MBEC) data across a wide range of resistant isolates is still emerging, preclinical studies have shown that this compound is effective at reducing biofilm burdens on various surfaces.[4]
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to evaluate the antimicrobial properties of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]
Figure 2: Workflow for MIC determination by broth microdilution.
Methodology:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilution: this compound is serially diluted (typically twofold) in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells (growth control without drug, and sterility control without bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population.[13][14][15][16][17]
Figure 3: Workflow for a time-kill kinetic assay.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism (approximately 10⁶ CFU/mL) is prepared in a suitable broth.
-
Exposure: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the drug is also included.
-
Incubation and Sampling: The tubes are incubated with agitation at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Quantification: The aliquots are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[9][10][18][19][20]
Figure 4: Workflow for MBEC determination.
Methodology:
-
Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and incubated for 24-48 hours to allow for biofilm formation on the well surfaces.
-
Removal of Planktonic Cells: The broth is aspirated, and the wells are washed with a sterile buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic bacteria.
-
Antimicrobial Challenge: Serial dilutions of this compound are added to the wells containing the established biofilms. The plate is then incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: After incubation, the drug-containing medium is removed, and the wells are washed again. Fresh, sterile growth medium is added to each well, and the plate is incubated for another 24 hours.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in no bacterial regrowth from the treated biofilm, as determined by a lack of turbidity.
Conclusion and Future Directions
This compound represents a promising new class of antimicrobial agents with significant potential in the fight against antimicrobial resistance. Its rapid, membrane-disrupting mechanism of action and potent activity against a broad spectrum of multidrug-resistant pathogens and their biofilms make it a compelling candidate for further development. The in vitro data summarized in this guide provides a strong rationale for its ongoing clinical evaluation in difficult-to-treat infections like PJI.
Future research should continue to explore the full spectrum of this compound's activity against emerging resistant pathogens, further elucidate the molecular details of its interaction with bacterial membranes, and investigate its potential in combination therapies with existing antibiotics to enhance efficacy and mitigate the development of resistance. As this compound progresses through clinical trials, it may offer a much-needed new tool for clinicians in the management of severe bacterial infections.
References
- 1. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Peptilogics - AdisInsight [adisinsight.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 10. innovotech.ca [innovotech.ca]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. protocols.io [protocols.io]
- 13. scribd.com [scribd.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. actascientific.com [actascientific.com]
- 18. benchchem.com [benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. applications.emro.who.int [applications.emro.who.int]
Zaloganan (PLG0206): A Technical Deep Dive into Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational, first-in-class engineered cationic antibiotic peptide (eCAP) in clinical development by Peptilogics. It represents a novel approach to combating difficult-to-treat bacterial infections, particularly those associated with medical devices and biofilms. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from preclinical and clinical data.
This compound is a 24-residue peptide designed to overcome the limitations of naturally occurring antimicrobial peptides, such as toxicity and instability. Its development is primarily focused on the local treatment of periprosthetic joint infections (PJI) and the prevention of fracture-related infections (FRI). The U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug, Fast Track, and Qualified Infectious Disease Product (QIDP) designations for the treatment of PJI.[1][2]
Pharmacodynamics: The Science of Antibacterial Action
This compound exhibits rapid, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains and those embedded in biofilms.[3][4]
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of bacterial cell membranes.[5][6] As a cationic peptide, it is electrostatically attracted to the net negatively charged surfaces of bacterial membranes.[7] The proposed signaling pathway is as follows:
-
Electrostatic Binding: this compound's positively charged arginine residues facilitate its initial binding to negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8]
-
Membrane Interaction and Disruption: Following binding, the peptide interacts with the lipid bilayer, causing localized stiffening, ordering, and alterations in membrane thickness.[7] This disruption of the membrane's structural integrity leads to increased permeability.
-
Bacterial Cell Death: The compromised membrane integrity results in the leakage of essential intracellular components and ultimately leads to rapid bacterial cell death.[9] This mechanism is independent of the bacterial metabolic state, making it effective against persister cells within biofilms.
A key aspect of this compound's biofilm activity is its ability to target and reduce levels of wall teichoic acid (WTA) within the biofilm matrix of Gram-positive bacteria like Staphylococcus aureus.[8] This interaction is selective and disrupts the structural integrity of the biofilm.[8]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of clinical isolates, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[10][11]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Key Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Enterococcus faecium | 0.06 | 0.25 |
| Staphylococcus aureus (MSSA & MRSA) | 0.5 | 1 |
| Coagulase-Negative Staphylococci (CoNS) | 0.25 | 0.5 |
| Klebsiella pneumoniae | 8 | 16 |
| Acinetobacter spp. | 0.125 | 4 |
| Escherichia coli | 4 | 8 |
| Pseudomonas aeruginosa | 4 | 8 |
Data compiled from studies using RPMI-1640 medium.[5][11]
Biofilm Eradication
A critical feature of this compound is its potent activity against bacterial biofilms. In preclinical studies, this compound has been shown to rapidly eliminate biofilm bacteria, often within minutes of exposure.[8][12]
Table 2: Biofilm Eradication Activity of this compound
| Study Type | Model Organism | Key Findings | Reference |
|---|---|---|---|
| Ex Vivo | S. aureus from PJI implants | Mean 4-log₁₀ reduction in CFU after 15 min exposure to 1 mg/mL this compound. | [13] |
| In Vivo | Rabbit PJI model (S. aureus) | >2-log reduction of CFU from implant material. |
| In Vitro | S. aureus | Elimination of biofilm bacteria to below detectable levels in 5-15 minutes. |[8] |
Pharmacokinetics: Absorption, Distribution, and Elimination
The pharmacokinetic profile of this compound has been evaluated in preclinical models and a Phase 1a clinical trial in healthy volunteers.
Systemic Exposure in Humans
A first-in-human, single ascending dose study was conducted in healthy volunteers, administering this compound as an intravenous infusion. The results demonstrated linear pharmacokinetics over the tested dose range.[14][15]
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers
| Dose (mg/kg) | Infusion Time (h) | Cₘₐₓ (ng/mL, Mean ± SD) | AUC₀₋ₜ (h*ng/mL) | AUC₀₋ᵢₙf (h*ng/mL) | t₁/₂ (h, Median) |
|---|---|---|---|---|---|
| 0.05 | 1 | 256 ± 58 | 1283.74 | 1581.41 | 7.37 |
| 0.125 | 1 | 583 ± 156 | 2800.70 | 3381.18 | 10.38 |
| 0.25 | 2 | 772 ± 131 | 4252.18 | 5064.06 | 13.06 |
| 0.5 | 2 | 1664 ± 359 | 8840.40 | 10636.52 | 12.39 |
| 1.0 | 4 | 2653 ± 719 | 12612.56 | 21141.52 | 19.97 |
Data from Huang et al., 2021.[7]
Local Administration and Systemic Absorption
For its primary indication in treating PJI, this compound is administered locally as a surgical irrigant. Preclinical data from a rabbit model suggests that systemic absorption following local intra-articular administration is minimal. In rabbits receiving doses up to 1.2 mg, plasma concentrations of this compound remained below the lower limit of quantitation (5 ng/mL).[7] This low systemic exposure is a desirable safety feature for a locally administered antimicrobial.
Distribution, Metabolism, and Excretion
Preclinical studies using radiolabeled this compound in mice indicated rapid distribution.[13] Limited data is available on the metabolism of this compound. As a peptide, it is likely catabolized into smaller peptides and amino acids. In preclinical studies, a small percentage of the administered dose was recovered in the urine and feces, suggesting that renal and fecal excretion are not the primary routes of elimination.[7]
Experimental Protocols
This section outlines the methodologies used in key studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Phase 1a Clinical Trial (NCT04446537)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending intravenous doses of this compound in healthy adult volunteers.[14][15]
-
Design: A randomized, double-blind, placebo-controlled study. Six cohorts of 8 subjects each (6 active, 2 placebo).[15]
-
Intervention: Single intravenous infusions of this compound at doses of 0.05, 0.125, 0.25, 0.5, or 1 mg/kg, or placebo. Infusion times were increased from 1 to 4 hours in higher dose cohorts to mitigate infusion-related reactions.[15]
-
PK Sampling: Serial blood samples were collected pre-infusion and up to 48 hours post-infusion to determine plasma concentrations of this compound.[15]
-
Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, as is standard for peptide quantification.
Phase 1b Clinical Trial (LOGIC-1, NCT05137314)
-
Objective: To evaluate the safety and tolerability of this compound administered as an irrigation solution during Debridement, Antibiotics, and Implant Retention (DAIR) surgery in patients with PJI after total knee arthroplasty.[14]
-
Design: An open-label, dose-escalating study.
-
Intervention: this compound administered as a single intraoperative irrigation at escalating doses (e.g., 3 mg/mL and 10 mg/mL).[12] This is in conjunction with standard-of-care DAIR and antimicrobial therapy.[14]
-
Follow-up: Patients are followed for approximately one year post-treatment to assess for reinfection and other outcomes.[14]
In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Methodology: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5]
-
Media: Due to precipitation in standard cation-adjusted Mueller Hinton Broth (CA-MHB), this compound was tested in RPMI-1640 medium supplemented with 0.002% Tween-80. Comparator antibiotics were tested in CA-MHB.[1][5]
-
Procedure: A standardized inoculum of each bacterial isolate is added to wells of a microtiter plate containing serial twofold dilutions of this compound. The plates are incubated, and the MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[5]
Ex Vivo Biofilm Eradication on Infected Prosthetics
-
Source of Implants: Prosthetic components were explanted from patients with chronic PJI undergoing a two-stage revision procedure.
-
Procedure:
-
The explanted prosthetics were rinsed with phosphate-buffered saline (PBS).
-
The implants were submerged in a solution of this compound (1 mg/mL in PBS, pH 7.4) for 15 minutes.
-
Control components from the same patient were not treated with this compound.
-
After treatment, the implants were rinsed again and then sonicated for 10 minutes in PBS with 1% Tween 20 to dislodge the biofilm.
-
The resulting sonicate fluid was serially diluted and plated on agar (B569324) to quantify the number of viable bacteria (colony-forming units, CFU).
-
The log₁₀ reduction in CFU was calculated by comparing the treated implants to the untreated controls.
-
References
- 1. peptilogics.com [peptilogics.com]
- 2. peptilogics.com [peptilogics.com]
- 3. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptilogics.com [peptilogics.com]
- 6. mdpi.com [mdpi.com]
- 7. biotuesdays.com [biotuesdays.com]
- 8. Prospective Activity of PLG0206, an Engineered Antimicrobial Peptide, on Chronic Periprosthetic Joint Infection Total Knee Arthroplasty Components Ex Vivo: The Knee Explant Analysis (KnEA) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a large animal rabbit model for chronic periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptilogics.com [peptilogics.com]
- 11. peptilogics.com [peptilogics.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Solution and Solid-State NMR Structural Studies of Antimicrobial Peptides LPcin-I and LPcin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptilogics.com [peptilogics.com]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proliferation of medical devices has revolutionized patient care, yet it has also introduced a formidable challenge: device-related infections (DRIs). These infections, predominantly caused by bacterial biofilms that colonize the surfaces of implants, catheters, and other devices, are notoriously resistant to conventional antibiotics and the host immune system.[1][2][3] This resistance leads to increased patient morbidity and mortality, prolonged hospital stays, and significant healthcare costs.[4][5][6][7] Engineered antimicrobial peptides (AMPs) have emerged as a highly promising therapeutic and preventative strategy.[8][9][10][11] Derived from naturally occurring host defense peptides, these synthetically optimized molecules offer broad-spectrum activity, multiple mechanisms of action that limit resistance development, and potent anti-biofilm capabilities.[1][9][12] This guide provides a comprehensive technical overview of the role of engineered peptides in the fight against DRIs, detailing their mechanisms, application strategies, quantitative efficacy, and the experimental protocols used for their evaluation.
The Core Challenge: Bacterial Biofilms on Medical Devices
Biofilm formation is a multi-step process that begins with the initial attachment of planktonic (free-floating) bacteria to a device surface.[2][13] This attachment is often facilitated by host proteins that coat the implant surface upon insertion.[13] The bacteria then proliferate and secrete an extracellular polymeric substance (EPS) matrix, which encases the bacterial community.[1] This mature biofilm structure provides a physical barrier against antibiotics and immune cells, and the bacteria within it, including dormant "persister" cells, exhibit extreme tolerance to antimicrobial agents, making eradication incredibly difficult and often necessitating device removal.[1][8]
Engineered Antimicrobial Peptides (AMPs): A New Paradigm
Engineered AMPs are designed to overcome the limitations of both natural peptides and traditional antibiotics.[8] They are typically short, cationic, and amphipathic, properties that are crucial for their primary mechanism of action: membrane disruption.[10][14][15] Unlike conventional antibiotics that target specific metabolic pathways, many AMPs physically disrupt the integrity of the bacterial cell membrane, leading to rapid cell death.[16] This physical mechanism is less susceptible to the development of resistance.[1][9]
Key Mechanisms of Action:
-
Membrane Permeabilization: Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes. They then insert into the lipid bilayer, forming pores or channels via mechanisms described by models like the "barrel-stave," "carpet," or "toroidal pore" models. This disrupts the membrane potential and leads to leakage of cellular contents and cell death.[14][15][17]
-
Biofilm Disruption: Engineered peptides can actively combat biofilms at multiple stages. They can inhibit the initial attachment of bacteria to surfaces, interfere with the signaling pathways involved in biofilm formation (such as the stringent response), and degrade the EPS matrix of mature biofilms, exposing the embedded bacteria to antimicrobial action.[1][8][16] The peptide IDR-1018, for example, prevents biofilm formation by blocking the (p)ppGpp signaling molecule.[1]
-
Intracellular Targeting: Some AMPs can translocate across the bacterial membrane without causing complete lysis and interfere with essential intracellular processes, such as DNA, RNA, or protein synthesis.[18]
-
Immunomodulation: Beyond direct killing, certain AMPs can modulate the host's immune response, for instance, by recruiting macrophages to the site of infection and controlling excessive cytokine production, which can aid in infection clearance and promote tissue healing.[1]
Signaling Pathway: Generalized AMP Membrane Disruption
Caption: Generalized mechanism of bacterial membrane disruption by an engineered antimicrobial peptide.
Strategies for Peptide-Based Device Protection
To be effective against DRIs, AMPs must be localized at the device-tissue interface. Researchers have developed several sophisticated strategies to achieve this.[11][19]
-
Surface Immobilization (Covalent Attachment): This "contact-killing" approach involves chemically tethering peptides to the device surface.[1][13] This method ensures the peptides remain at the surface for long-term protection and minimizes potential systemic toxicity. The use of flexible linkers or spacers, such as polyethylene (B3416737) glycol (PEG), can enhance the peptide's mobility and antimicrobial activity.[9]
-
Controlled-Release Coatings: In this strategy, AMPs are embedded within a carrier matrix (e.g., a hydrogel or polymer layer) coated onto the device.[1][20] The peptides are then released over time, providing antimicrobial action both on the device surface and in the surrounding tissue.[20] An ideal system provides a rapid initial release to prevent early bacterial colonization, followed by a sustained release for long-term protection.[20]
-
Chimeric Peptides: This innovative approach involves engineering bifunctional peptides that contain two distinct domains: one that specifically binds to the material of the medical device (e.g., titanium) and another that exerts antimicrobial activity.[1][19][21] This allows for a simple and specific one-step coating process.[22]
Logical Relationship: Peptide Application Strategies
Caption: Key strategies for applying engineered peptides to medical device surfaces.
Quantitative Data on Peptide Efficacy
The effectiveness of engineered peptides has been demonstrated in numerous in vitro and in vivo studies. The tables below summarize key quantitative findings for various peptides and applications.
Table 1: In Vitro Efficacy of Engineered Peptides Against Device-Related Pathogens
| Peptide | Target Pathogen(s) | Surface/Model | Key Quantitative Results | Citation(s) |
| RRWRIVVIRVRRC | S. aureus, P. aeruginosa | Polyurethane (PU) Catheter | Up to 99.9% prevention of bacterial adhesion; up to 70% inhibition of planktonic growth. | [4][7] |
| PLG0206 | S. aureus (incl. MRSA) | Polystyrene | Higher activity in inhibiting biofilm growth than colistin (B93849) and LL-37. | [8] |
| Chrysophsin-1 (modified) | S. aureus, E. coli | Biomaterial Surface (tethered) | Demonstrated killing activity against both Gram-positive and Gram-negative bacteria. | [9] |
| Temporin A, Citropin 1.1, etc. (in combination) | MRSA | Polystyrene, Central Venous Catheter | Synergistic combinations improved eradication of preformed biofilms. | [23] |
| K11 (in combination) | MDR/XDR K. pneumoniae | N/A (Planktonic) | Synergistic with meropenem (B701) and chloramphenicol (B1208) against >70% of isolates. | [24] |
| Trp-containing peptides (in combination) | MRSE | N/A (Planktonic) | 16- to 64-fold reduction in MIC values for ampicillin (B1664943), penicillin, and erythromycin. | [25] |
| Chimeric Peptides (HPMA) | MDR A. baumannii | N/A (Planktonic) | MIC = 3.12 to 12.5 µM; potent synergistic effect with ciprofloxacin (B1669076) against biofilms. | [26] |
Table 2: In Vivo Efficacy of Peptide-Coated Medical Devices
| Peptide/Coating | Animal Model | Device/Implant | Infection | Key Quantitative Results | Citation(s) |
| AMP-brush coating (RRWRIVVIRVRRC) | Mouse | Urinary Catheter | CAUTI (E. coli) | >4-log reduction in adhered bacteria on catheter; ~3-log reduction of bacteria in urine. | [4] |
| PLG0206 (1.0 mg/mL) | Murine | PJI Implants | Periprosthetic Joint Infection | Effective antibiofilm agent against infected PJI implants. | [8] |
| Meta-analysis of AMP-coated implants | Various (mice, rats, rabbits) | Metallic Implants | S. aureus & others | Confirmed significant antibacterial efficacy of AMP-coated groups over controls (SMD −1.74). | [10][14] |
| IDR-1018 | Murine | Implant | S. aureus Implant Infection | Reduced orthopedic infections by recruiting macrophages and blunting excess cytokine production. | [1] |
Key Experimental Protocols
Evaluating the efficacy of engineered peptides requires a suite of specialized assays. Below are detailed methodologies for fundamental experiments.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an AMP that inhibits the visible growth of a planktonic bacterial culture.
-
Methodology:
-
Preparation: A two-fold serial dilution of the AMP is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL). Positive (bacteria, no peptide) and negative (medium, no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring absorbance at 600 nm.
-
Biofilm Inhibition and Eradication Assay
-
Objective: To assess the peptide's ability to prevent the formation of a biofilm or to destroy a pre-formed, mature biofilm.
-
Methodology:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate (often made of polystyrene or coated with relevant biomaterial) and incubated for 24-48 hours to allow for biofilm formation.
-
For Inhibition Assay: The peptide is added to the wells at the same time as the bacterial inoculum.
-
For Eradication Assay: After incubation, the planktonic cells are removed, and the wells containing the mature biofilm are washed. Fresh medium containing serial dilutions of the peptide is then added.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Quantification:
-
Crystal Violet (CV) Staining: The wells are washed, and the remaining biofilm is stained with a 0.1% CV solution. The stain is then solubilized (e.g., with ethanol), and the absorbance is read to quantify the total biofilm biomass.
-
CFU Counting: The biofilm is physically disrupted (e.g., by sonication), and the released bacteria are serially diluted and plated to determine the number of viable cells. The result is reported as the Minimum Biofilm Eradication Concentration (MBEC).
-
-
In Vivo Murine Subcutaneous Implant Infection Model
-
Objective: To evaluate the efficacy of a peptide-coated device in preventing infection in a living organism.
-
Methodology:
-
Implant Preparation: Small segments of a medical device (e.g., catheter) or titanium wires, both coated with the AMP and uncoated (control), are prepared.
-
Animal Model: Anesthetized mice have small subcutaneous pockets surgically created on their backs.
-
Implantation and Inoculation: The device segment is placed into the pocket. A known quantity of a pathogenic bacterium (e.g., 10^6 CFU of S. aureus) is injected into the pocket at the implant site.
-
Post-operative Monitoring: The animals are monitored for a set period (e.g., 2-7 days) for signs of infection.
-
Analysis: At the end of the study, the animals are euthanized. The implant and surrounding tissue are harvested. The implant is sonicated to dislodge the biofilm, and the resulting suspension, along with homogenized tissue samples, is serially diluted and plated for CFU counting to determine the bacterial load.
-
Experimental Workflow: Testing a Peptide-Coated Catheter
Caption: Workflow for the preclinical evaluation of an antimicrobial peptide-coated catheter.
Synergistic Approaches: AMPs and Conventional Antibiotics
A particularly promising strategy is the combination of AMPs with traditional antibiotics.[27] AMPs can permeabilize the bacterial membrane, granting antibiotics access to their intracellular targets, even in resistant bacteria.[25] This synergy can restore the efficacy of older antibiotics, reduce the required therapeutic dose of both agents (thereby minimizing toxicity), and lower the likelihood of resistance development.[24][25] For example, combinations of Trp-containing peptides with antibiotics like ampicillin and penicillin led to 32- to 64-fold reductions in the antibiotics' MIC values against multidrug-resistant S. epidermidis.[25]
Challenges and Future Directions
Despite their immense potential, several hurdles must be overcome for the widespread clinical translation of engineered peptides.
-
Stability: Natural peptides can be susceptible to degradation by proteases present in body fluids. Strategies to overcome this include using D-amino acids, cyclization, or developing peptide mimics like peptoids or β-peptides.[28]
-
Toxicity: While engineered for bacterial selectivity, some AMPs can exhibit cytotoxicity toward host cells at high concentrations. Careful design and biocompatibility testing are critical.[8]
-
Cost and Scalability: The chemical synthesis of peptides can be expensive, posing a challenge for large-scale manufacturing and commercialization.
-
Regulatory Pathway: As novel therapeutics, AMP-coated devices face a complex regulatory approval process that requires extensive preclinical and clinical data.[11]
The future of this field lies in the rational design of next-generation peptides with enhanced stability, selectivity, and multi-faceted anti-biofilm activities. The development of stimuli-responsive coatings that release peptides only in the presence of bacterial signals and the advancement of synergistic combination therapies will be key areas of research. As demonstrated by the clinical trial for PLG0206 in treating periprosthetic joint infections, engineered peptides are moving from the laboratory toward clinical application, offering hope for a new era in the prevention and treatment of device-related infections.[29][30]
References
- 1. Frontiers | Antimicrobial Peptides in Biomedical Device Manufacturing [frontiersin.org]
- 2. Polymeric Coatings and Antimicrobial Peptides as Efficient Systems for Treating Implantable Medical Devices Associated-Infections | MDPI [mdpi.com]
- 3. Antimicrobial peptides and their application to combat implant-associated infections – opportunities and challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Anti-adhesive antimicrobial peptide coating prevents catheter associated infection in a mouse urinary infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of antimicrobial peptides for catheter-related bloodstream infectionprevention | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of antimicrobial peptides for catheter-related bloodstream infectionprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. The Potential of Surface-Immobilized Antimicrobial Peptides for the Enhancement of Orthopaedic Medical Devices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clinical potential of engineered cationic antimicrobial peptides against drug resistant biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular engineering of antimicrobial peptides: microbial targets, peptide motifs and translation opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of Antimicrobial Peptides on Biomedical Implants: Three Ways to Pursue Peptide Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Peptides in the Battle against Orthopedic Implant-Related Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 23. Synergistic combinations of antimicrobial peptides against biofilms of methicillin-resistant Staphylococcus aureus (MRSA) on polystyrene and medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synergistic effect and antibiofilm activity of the antimicrobial peptide K11 with conventional antibiotics against multidrug-resistant and extensively drug-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 26. Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. urotoday.com [urotoday.com]
- 29. WVU Medicine physicians treat first patient in new periprosthetic joint infection clinical trial | School of Medicine | West Virginia University [medicine.hsc.wvu.edu]
- 30. m.youtube.com [m.youtube.com]
Zaloganan (PLG0206): A Technical Overview of its Differential Effects on Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zaloganan (also known as PLG0206) is an investigational, engineered cationic antimicrobial peptide (eCAP) demonstrating potent, broad-spectrum bactericidal activity against a wide range of pathogens, including multidrug-resistant (MDR) strains.[1][2] Developed by Peptilogics, this 24-amino acid peptide is primarily being investigated for the treatment of complex infections such as periprosthetic joint infections (PJI), where bacterial biofilms pose a significant challenge.[3][4][5] Its mechanism of action, centered on the rapid disruption of bacterial membranes, provides a foundation for its efficacy against both gram-positive and gram-negative bacteria, with notable interactions within the biofilm matrix. This document provides a detailed technical guide on the core attributes of this compound, its differential effects, and the methodologies used to characterize its antimicrobial profile.
Mechanism of Action
This compound's bactericidal effect is achieved through a direct and rapid interaction with the bacterial cell envelope, a mechanism that is independent of the bacterium's metabolic state.[1] This is particularly advantageous for targeting persistent bacteria within biofilms, which are often metabolically quiescent.[1]
2.1 Interaction with Bacterial Membranes
The primary mechanism of action for this compound is the targeted disruption of bacterial membranes.[6] The peptide is highly cationic, which facilitates an initial electrostatic attraction to the net negatively charged surfaces of bacterial membranes.[3][7] Unlike mammalian cells, which have zwitterionic outer membranes, this charge difference provides a degree of selectivity for bacterial cells.[3][7]
Upon binding, this compound induces a series of biophysical changes in the lipid bilayer:
-
Lipid Phase Consolidation: The peptide causes localized stiffening and ordering of the membrane lipids.[3][7]
-
Membrane Thinning: Alterations in the thickness of the membrane are observed.[3][7]
-
Increased Permeability: This disruption creates a mismatch in the spacing of lipid headgroups, lowering the energy barrier for ion flow and leading to a loss of membrane integrity and subsequent cell death.[3][7]
It is noteworthy that conventional pore formation is not considered a critical determinant of its bactericidal efficacy.[3][7]
2.2 Differential Interaction with Gram-Positive Bacteria
In gram-positive bacteria, particularly within biofilms, this compound has been shown to interact specifically with wall teichoic acid (WTA) . Solid-state NMR studies on Staphylococcus aureus biofilms revealed that this compound selectively targets and reduces levels of WTA. This interaction is not purely electrostatic, as the peptide does not bind to similarly charged extracellular DNA (eDNA), suggesting a more specific binding mechanism that contributes to the disruption of the biofilm's structural integrity.
2.3 Resistance Mechanism
The development of resistance to this compound in gram-positive organisms appears to be a low-probability event. Studies have identified a novel resistance mechanism that requires a double mutation linked to a potassium transport pump. This mutation results in a change to the bacterial membrane's electrical potential, presumably reducing the peptide's ability to effectively bind and disrupt the membrane. In contrast, while gram-negative pathogens like P. aeruginosa can develop spontaneous mutations that elevate MIC values, the potent bactericidal nature of this compound at clinically relevant concentrations makes the isolation of such mutants highly unlikely.[8]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent activity against a broad panel of clinical isolates, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (PLG0206) against MDR ESKAPE Pathogens and E. coli [9]
| Bacterial Species | Gram Stain | Number of Isolates Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | Positive | 46 | <0.03 - 0.5 | 0.06 | 0.25 |
| Staphylococcus aureus (MRSA) | Positive | 174 | 0.12 - 2 | 0.5 | 1 |
| Klebsiella pneumoniae | Negative | 300 | 0.5 - 32 | 8 | 16 |
| Acinetobacter spp. | Negative | 298 | 0.125 - 4 | 1 | 2 |
| Pseudomonas aeruginosa | Negative | 300 | 0.25 - 16 | 4 | 8 |
| Escherichia coli | Negative | 228 | 0.25 - 16 | 4 | 8 |
Data sourced from a conference presentation by Peptilogics Inc.[9]
Table 2: Summary of this compound (PLG0206) Activity against Staphylococci and Enterococci [10]
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococci | 0.12 | 0.25 |
| Coagulase-Negative Staphylococci (CoNS) | 0.25 | 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 1 |
| Staphylococcus aureus (MSSA) | 0.5 | 1 |
Note: this compound demonstrated equal potency against methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus.[10]
Experimental Protocols
4.1 Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology, with specific modifications for this compound.[10]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial isolate.
Materials:
-
This compound (PLG0206) stock solution
-
Bacterial isolates for testing
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for comparator antibiotics
-
RPMI-1640 medium buffered with MOPS
-
Tween-80 (0.002% final concentration)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Medium Preparation: For all standard antibiotics, use CAMHB. For this compound, prepare RPMI-1640 medium supplemented with 0.002% Tween-80. This specific medium is required to prevent the precipitation of this compound observed in standard CAMHB.[10]
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in the RPMI-1640/Tween-80 medium directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline or sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, from which 50 µL is added to each well of the microtiter plate.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
4.2 Time-Kill Kinetics Assay
This protocol outlines the methodology to assess the rate at which this compound kills a bacterial population.
Objective: To determine the bactericidal or bacteriostatic activity of this compound over time.
Procedure:
-
Culture Preparation: Grow bacterial cultures to the early logarithmic phase in the appropriate broth medium.
-
Assay Setup: Prepare flasks or tubes containing the broth medium with this compound at specified concentrations (e.g., 125 µg/mL and 500 µg/mL).[8] Include a no-drug growth control.
-
Inoculation: Inoculate the test and control flasks with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Time-Point Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.[8]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (B569324) plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A ≥3-log₁₀ reduction in CFU/mL is typically defined as bactericidal activity. This compound has demonstrated such a reduction within 15 minutes for several pathogens.[8]
Visualizations: Pathways and Workflows
Diagram 1: this compound's Mechanism of Action on Bacterial Membranes
This diagram illustrates the key steps of this compound's interaction with and disruption of gram-positive and gram-negative bacterial membranes.
Caption: this compound's mechanism: electrostatic attraction followed by membrane disruption and cell death.
Diagram 2: Experimental Workflow for MIC Determination
This diagram outlines the sequential process for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Diagram 3: Logic of this compound's Differential Activity
This diagram illustrates the logical relationship between this compound's properties and its effects on both types of bacteria.
Caption: this compound's core properties enable broad-spectrum activity against bacterial membranes.
References
- 1. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptilogics.com [peptilogics.com]
- 5. carb-x.org [carb-x.org]
- 6. peptilogics.com [peptilogics.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class | PLOS One [journals.plos.org]
- 9. peptilogics.com [peptilogics.com]
- 10. peptilogics.com [peptilogics.com]
Methodological & Application
Application Notes and Protocols for Zaloganan Irrigation in Prosthetic Joint Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational engineered cationic antimicrobial peptide with broad-spectrum bactericidal and antibiofilm activity.[1] Its unique mechanism of action, which involves the rapid disruption of bacterial cell membranes, makes it a promising candidate for the treatment of prosthetic joint infections (PJIs), a challenging complication in orthopedic surgery often associated with biofilm formation.[2][3][4] These application notes provide a summary of preclinical data and detailed protocols for the use of this compound irrigation in established animal models of PJI.
Mechanism of Action
This compound exerts its antimicrobial effect by directly targeting and disrupting the integrity of bacterial cell membranes.[5] Unlike many traditional antibiotics, its action is rapid and effective against both planktonic bacteria and organized biofilm structures.[6][7] The primary target of this compound in Gram-positive bacteria is the wall teichoic acid (WTA), a key component of the cell wall.[8] By binding to WTA, this compound initiates a cascade of events leading to membrane destabilization, pore formation, and ultimately, cell death.[8][9] This direct action on the physical structure of the bacterial cell makes the development of resistance a low-probability event.[8]
Data Presentation
In Vitro Antimicrobial Activity of this compound (PLG0206)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of common PJI-associated pathogens. Data is compiled from broth microdilution assays.[8][10]
| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 2 |
| Staphylococcus epidermidis | Coagulase-Negative Staphylococci (CoNS) | 0.25 | 0.5 |
| Escherichia coli | - | 16 | 16 |
| Klebsiella pneumoniae | - | 16 | 16 |
| Acinetobacter baumannii | - | 1 | 2 |
| Pseudomonas aeruginosa | - | 2 | 2 |
| Enterococcus faecium | Vancomycin-Resistant | 0.25 | 0.5 |
Note: MIC values can vary based on the testing medium used (e.g., CAMHB vs. RPMI). The data presented represents a summary of reported values.[10]
In Vivo and Ex Vivo Efficacy of this compound Irrigation
This table presents the quantitative outcomes of this compound irrigation in preclinical PJI models and ex vivo studies on human implants.
| Model / Study Type | Animal/Source | Pathogen | This compound Concentration & Duration | Outcome | Reference |
| Rabbit PJI Model | New Zealand White Rabbit | S. aureus | 1 mg/mL for 15 min | >3.3-log10 reduction in biofilm | [6] |
| Rabbit PJI Model (Survival) | New Zealand White Rabbit | S. aureus | 1 mg/mL for 15 min (with systemic cefazolin) | 63% survival vs. 0% in control | [6] |
| Ex Vivo Human Implants | Explanted TKA components | Various (e.g., S. epidermidis, S. aureus, E. coli) | 1 mg/mL for 15 min | Mean 4-log10 reduction in CFU | [2] |
| Murine PJI Model (Implant) | Mouse | S. aureus | 1 mg/mL for 15 min | ~2-log reduction in CFU | [2] |
Experimental Protocols
Preparation of this compound Irrigation Solution
Materials:
-
This compound (PLG0206) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile containers
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder to prepare a 1 mg/mL solution.
-
In a sterile container, dissolve the this compound powder in the appropriate volume of sterile PBS (pH 7.4).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a final sterile container.
-
Store the prepared solution at 2-8°C until use. It is recommended to use the solution shortly after preparation.
Rabbit Prosthetic Joint Infection Model and Irrigation Protocol
This protocol is a composite based on established rabbit PJI models and should be adapted and approved by the institution's animal care and use committee.[11][12]
Surgical Procedure for PJI Induction:
-
Anesthetize a New Zealand White rabbit according to standard veterinary procedures.
-
Prepare the surgical site (e.g., the knee joint) by shaving and disinfecting the area.
-
Make a sterile incision to expose the femoral condyle or tibial plateau.
-
Create a bone tunnel using a sterile drill bit.
-
Inoculate the bone tunnel and the joint space with a known concentration of a PJI-relevant pathogen (e.g., 1 x 10^6 CFU of S. aureus).
-
Insert a sterile implant (e.g., a titanium screw) into the bone tunnel.
-
Close the surgical wound in layers.
-
Allow the infection to establish for a defined period (e.g., 7-14 days) to create a chronic PJI model.
Debridement and Irrigation Procedure:
-
After the infection is established, re-anesthetize the animal.
-
Re-open the initial surgical incision.
-
Perform a thorough debridement of all necrotic and infected tissue, including a complete synovectomy.[3]
-
Remove any visible biofilm from the implant surface.
-
Irrigate the joint space and implant with a standard irrigation solution (e.g., sterile saline) to remove debris.
-
Apply the 1 mg/mL this compound irrigation solution to the joint space, ensuring the implant and surrounding tissues are fully bathed in the solution. The volume should be sufficient to fill the joint capsule (e.g., 2 mL).
-
Allow the this compound solution to dwell in the joint for 15 minutes.
-
After the dwell time, aspirate the solution.
-
Close the wound in layers.
-
Monitor the animal for recovery and signs of infection resolution.
Murine Prosthetic Joint Infection Model and Irrigation Protocol
This protocol is a composite based on established murine PJI models.[1]
Surgical Procedure for PJI Induction:
-
Anesthetize a mouse (e.g., C57BL/6) according to standard procedures.
-
Prepare the surgical site over the knee joint.
-
Make a small incision and expose the distal femur.
-
Create a small hole in the femur and insert a small-gauge orthopedic wire or implant.
-
Inoculate the joint space with a bacterial suspension (e.g., 10^3 - 10^4 CFU of S. aureus).
-
Close the wound.
-
Allow the infection to develop over a set period.
Debridement and Irrigation Procedure:
-
Re-anesthetize the mouse and re-open the wound.
-
Perform a careful debridement of infected tissue around the implant and joint.
-
Gently irrigate the area with a small volume of sterile saline.
-
Apply a small, defined volume of 1 mg/mL this compound solution to the infected area.
-
Allow a 15-minute contact time.
-
Gently aspirate the solution.
-
Close the wound.
-
Monitor for outcomes.
Evaluation of Efficacy
The effectiveness of this compound irrigation can be assessed through several methods:
-
Microbiological Analysis: At the study endpoint, euthanize the animals and aseptically harvest the implant and surrounding tissues. Use sonication to dislodge biofilm from the implant. Perform quantitative bacteriology (colony-forming unit counts) on the sonicate and tissue homogenates to determine the reduction in bacterial load compared to control groups.[2]
-
Histopathological Examination: Analyze tissue samples for signs of inflammation, tissue damage, and bacterial colonization.[11]
-
Biomarker Analysis: Collect serum or synovial fluid to measure inflammatory markers such as C-reactive protein (CRP), interleukins (e.g., IL-6), and tumor necrosis factor-alpha (TNF-α) to assess the systemic and local inflammatory response.[13][14]
-
Survival Studies: In more severe infection models, monitor animal survival rates over a defined period post-treatment.[6]
Conclusion
This compound irrigation shows significant promise as a novel therapeutic strategy for the management of prosthetic joint infections. Its rapid bactericidal and antibiofilm properties, coupled with a low propensity for resistance, make it a valuable candidate for further investigation. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in established PJI models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective Activity of PLG0206, an Engineered Antimicrobial Peptide, on Chronic Periprosthetic Joint Infection Total Knee Arthroplasty Components Ex Vivo: The Knee Explant Analysis (KnEA) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irrigation and Debridement, Modular Exchange, and Implant Retention for Acute Periprosthetic Infection After Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptilogics.com [peptilogics.com]
- 5. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptilogics.com [peptilogics.com]
- 11. Rabbit Peri-joint Infection Model — Bridge PTS [bridgepts.com]
- 12. Development of a large animal rabbit model for chronic periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an innovative in vivo model of PJI treated with DAIR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Research, Scientific, and Drug Development Professionals
Introduction
Fracture-related infections (FRIs) are a devastating complication in orthopedic trauma, leading to significant morbidity, prolonged hospitalization, and increased healthcare costs. The emergence of antibiotic-resistant bacteria and the formation of biofilms on orthopedic hardware present major challenges to conventional systemic antibiotic therapies. Zaloganan-CR is an investigational therapeutic designed to address this unmet need. It is a controlled-release formulation of this compound, a novel engineered cationic antimicrobial peptide. This compound exhibits rapid, broad-spectrum bactericidal activity by targeting and disrupting bacterial cell membranes.[1] The controlled-release formulation is intended to deliver supra-inhibitory concentrations of the active peptide directly to the fracture site, a critical factor in preventing the establishment of infection, including those involving biofilms.[1]
These application notes provide an overview of the available data, potential mechanisms of action, and representative protocols for the preclinical evaluation of this compound-CR in the prevention of fracture-related infections. It is important to note that this compound-CR is currently in early-stage development for this indication, and specific clinical data and established protocols are not yet publicly available. The information presented herein is based on published data for related formulations and general principles of antimicrobial drug development for orthopedic applications.
Data Presentation
Efficacy Data (Surrogate Data from a Related Formulation)
While specific efficacy data for this compound-CR in fracture-related infections is not yet available, promising results have been observed with a different formulation of this compound (this compound-Irrigation) in the treatment of periprosthetic joint infections (PJI), which also involve biofilm formation on orthopedic hardware.
| Formulation | Indication | Study Phase | Key Finding | Citation |
| This compound-Irrigation | Periprosthetic Joint Infection (PJI) | Phase 1b | 13 of 14 patients (93%) remained infection-free at 12 months post-treatment. | [2][3][4] |
This data suggests the potential efficacy of this compound in preventing and treating hardware-associated orthopedic infections. Further preclinical and clinical studies are required to establish the efficacy of this compound-CR specifically for fracture-related infections.
Mechanism of Action
This compound is an engineered cationic antimicrobial peptide that exerts its bactericidal effect through a direct, physical mechanism on the bacterial cell membrane. This mode of action is advantageous as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.
The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the bacterial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer, disrupting its integrity. This leads to the formation of pores or other membrane defects.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material.
-
Cell Death: The loss of cellular contents and the dissipation of the membrane potential ultimately lead to rapid bacterial cell death.
This direct action is also effective against bacteria within biofilms, which are notoriously resistant to conventional antibiotics.[2][3]
References
Zaloganan: Preclinical Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational, broad-spectrum, engineered cationic antimicrobial peptide therapeutic.[1][2] It is being developed by Peptilogics for the treatment and prevention of infections related to medical devices, such as periprosthetic joint infections (PJI) and fracture-related infections (FRI).[3][4] this compound exhibits rapid, broad-spectrum bactericidal activity against a range of pathogens, including multidrug-resistant (MDR) bacteria.[5][6] Its mechanism of action involves the targeted disruption of bacterial cell membranes, leading to rapid cell death.[7] A key attribute of this compound is its potent anti-biofilm activity, a critical factor in treating device-related infections where bacteria can evade conventional antibiotics.[5][8]
These application notes provide a summary of the available preclinical data on this compound's dosage and administration in various animal models of infection. Detailed experimental protocols are provided to guide researchers in designing and executing similar in vivo studies.
Data Presentation: Quantitative Summary of Preclinical Studies
The following table summarizes the key quantitative data from preclinical animal studies of this compound.
| Animal Model | Infection Type | Administration Route | This compound Concentration/Dose | Application Volume & Duration | Key Findings | Reference(s) |
| Rabbit | Chronic Periprosthetic Joint Infection (PJI) | Local Irrigation | 1 mg/mL and 2 mg/mL | Not specified, 15-minute exposure | Significant reduction in bacterial biofilm burden (>100-fold).[3] | [3] |
| Rabbit | Femorotibial Joint Debridement | Local Irrigation | 0.2, 0.6, and 1.8 mg/mL (0.4, 1.2, and 3.6 mg total dose) | 2 mL for 30 minutes | Plasma concentrations were below the lower limit of quantitation (5 ng/mL), indicating low systemic exposure.[3] | [3] |
| Minipig | Femorotibial Joint Debridement | Local Irrigation | 3, 10, and 30 mg/mL (15, 50, and 150 mg total dose) | 5 mL | Low systemic exposure observed.[3] | [3] |
| Murine | Uropathogenic E. coli Infection | Systemic | Not specified | Not specified | Demonstrates in vivo efficacy with systemic administration.[5] | [5] |
| Cynomolgus Monkey | Safety/Toxicology | Intravenous Infusion | 3 and 6 mg/kg (single dose), 15 mg/kg (10 consecutive days) | 1-hour infusion | No meaningful effects on cardiovascular parameters (ECG).[5] | [5] |
Experimental Protocols
Rabbit Model of Chronic Periprosthetic Joint Infection (PJI)
This protocol is based on studies evaluating the efficacy of this compound in reducing bacterial biofilm on infected implants.[3]
Objective: To assess the in vivo antibiofilm activity of this compound irrigation in a rabbit model of chronic PJI.
Materials:
-
This compound (PLG0206)
-
Sterile 0.9% saline
-
Staphylococcus aureus strain known to cause PJI
-
Surgical implants (e.g., Steinmann pins)
-
Anesthesia and analgesics for rabbits
-
Surgical instruments
-
Microbiological culture media and reagents
Procedure:
-
Animal Model Creation:
-
Surgically implant a sterile medical-grade implant (e.g., titanium pin) into the intramedullary canal of the femur or tibia of New Zealand White rabbits.
-
Inoculate the surgical site with a clinically relevant strain of S. aureus to establish a chronic infection. Allow the infection to establish over a period of several days to weeks to ensure biofilm formation on the implant.
-
-
Treatment Protocol:
-
After the establishment of a chronic infection, perform a debridement surgery.
-
Prepare this compound solutions at concentrations of 1 mg/mL and 2 mg/mL in sterile 0.9% saline. A vehicle control group using saline alone should be included.
-
Following debridement, irrigate the infected joint space and the implant with the prepared this compound solution or vehicle control.
-
Allow the solution to dwell in the joint space for 15 minutes.
-
-
Outcome Assessment:
-
After the treatment period, euthanize the animals and aseptically retrieve the implants.
-
Quantify the bacterial biofilm burden on the implants using standard microbiological techniques (e.g., sonication followed by colony-forming unit (CFU) counting).
-
Compare the CFU counts between the this compound-treated groups and the vehicle control group to determine the reduction in biofilm burden.
-
Murine Model of Urinary Tract Infection (UTI)
This protocol outlines a general procedure for evaluating the systemic efficacy of this compound in a murine UTI model.[5]
Objective: To determine the in vivo efficacy of systemically administered this compound in a murine model of UTI.
Materials:
-
This compound (PLG0206)
-
Sterile vehicle for injection (e.g., phosphate-buffered saline)
-
Uropathogenic Escherichia coli (UPEC) strain
-
Anesthesia for mice
-
Catheters for transurethral inoculation
-
Microbiological culture media and reagents
Procedure:
-
Infection Induction:
-
Anesthetize female mice.
-
Induce UTI by transurethral inoculation of a defined concentration of a UPEC suspension.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 24 hours), administer this compound systemically (e.g., via intravenous or intraperitoneal injection). A range of doses should be tested to determine a dose-response relationship. A vehicle control group should be included.
-
Administer treatment at specified intervals (e.g., once or twice daily) for a defined duration.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform quantitative bacteriology (CFU counting) to determine the bacterial load in each organ.
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group to assess efficacy.
-
Signaling Pathway and Experimental Workflows
Mechanism of Action: Bacterial Membrane Disruption
This compound's primary mechanism of action is the targeted disruption of bacterial cell membranes.[7] As an engineered cationic peptide, it selectively interacts with the negatively charged components of bacterial membranes, leading to membrane destabilization, pore formation, and ultimately, rapid bacterial cell death. This direct physical disruption is a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.
This compound's mechanism of action targeting the bacterial cell membrane.
Experimental Workflow: Preclinical Evaluation of this compound in a PJI Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model of PJI.
Workflow for assessing this compound in a PJI animal model.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. peptilogics.com [peptilogics.com]
- 3. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carb-x.org [carb-x.org]
- 5. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptilogics.com [peptilogics.com]
- 8. Peptilogics Receives Qualified Infectious Disease Product Designation from FDA for Lead Compound PLG0206 as a Treatment for Prosthetic Joint Infection - AMR Industry Alliance [amrindustryalliance.org]
Techniques for Assessing Zaloganan's Efficacy on Mature Biofilms
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational therapeutic engineered peptide with a novel mechanism of action designed to combat bacterial biofilms.[1] Developed by Peptilogics, this compound targets and disrupts bacterial membranes, leading to rapid, broad-spectrum bactericidal activity.[1] This attribute is particularly significant in the context of mature biofilms, which are notoriously resistant to conventional antibiotics due to their protective extracellular polymeric substance (EPS) matrix. Mature biofilms are implicated in a variety of persistent and chronic infections, including prosthetic joint infections (PJI), a primary indication for which this compound is being investigated.[1][2]
These application notes provide a comprehensive overview of established and relevant techniques for assessing the efficacy of this compound against mature bacterial biofilms. The protocols detailed below are designed to offer researchers a standardized framework for evaluating this compound's bioactivity, from initial screening to in-depth characterization of its anti-biofilm properties.
Key Efficacy Parameters
When evaluating the anti-biofilm efficacy of this compound, two key parameters are of primary importance:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of a compound that inhibits the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of a compound required to eradicate a pre-formed, mature biofilm.[3][4]
These parameters provide a quantitative measure of a compound's potency against biofilms and are crucial for preclinical assessment.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol outlines a method to determine the concentration of this compound required to inhibit the initial formation of a bacterial biofilm.
Materials:
-
This compound (lyophilized powder)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh medium.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterial strain (e.g., 37°C).
-
Washing: Gently aspirate the medium and planktonic (free-floating) bacteria from each well. Wash the wells twice with sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Solubilization: Remove the crystal violet solution and wash the wells thoroughly with sterile PBS. Allow the plate to air dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound
This protocol is designed to assess the ability of this compound to eradicate a pre-formed, mature biofilm.
Materials:
-
Same as Protocol 1
-
Calgary Biofilm Device (optional, for high-throughput screening)
Procedure:
-
Biofilm Formation: In a 96-well plate, add the prepared bacterial inoculum to each well and incubate for 24-48 hours to allow for the formation of a mature biofilm.
-
Washing: Gently remove the medium and planktonic bacteria and wash the wells twice with sterile PBS.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh growth medium and add them to the wells containing the mature biofilms. Include a positive control (biofilm with no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified treatment period (e.g., 24 hours) at the optimal growth temperature.
-
Assessment of Biofilm Viability:
-
Crystal Violet Staining: Follow steps 6-9 from Protocol 1 to assess the remaining biofilm biomass.
-
Metabolic Assays (e.g., XTT, resazurin): These assays measure the metabolic activity of the viable cells within the biofilm. After this compound treatment and washing, add the metabolic dye solution to each well and incubate according to the manufacturer's instructions. Measure the resulting color change or fluorescence using a microplate reader. The MBEC is the lowest concentration of this compound that results in a significant reduction in metabolic activity compared to the positive control.
-
Colony Forming Unit (CFU) Counting: After treatment, scrape the biofilm from the well surface, resuspend the cells in sterile PBS, and perform serial dilutions. Plate the dilutions on appropriate agar (B569324) plates and incubate overnight. Count the number of colonies to determine the number of viable bacteria remaining in the biofilm.
-
Data Presentation
Quantitative data from the above protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Growth Medium | Incubation Time (h) | This compound MBIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | TSB | 24 | 16 |
| Staphylococcus aureus (Clinical Isolate) | TSB | 24 | 32 |
| Pseudomonas aeruginosa PAO1 | LB | 48 | 64 |
| Pseudomonas aeruginosa (Clinical Isolate) | LB | 48 | 128 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Mature Biofilms
| Bacterial Strain | Biofilm Age (h) | Treatment Time (h) | This compound MBEC (µg/mL) - Crystal Violet | This compound MBEC (µg/mL) - XTT Assay | This compound MBEC (µg/mL) - CFU Count |
| S. aureus ATCC 29213 | 24 | 24 | 64 | 128 | 256 |
| S. aureus (Clinical Isolate) | 24 | 24 | 128 | 256 | 512 |
| P. aeruginosa PAO1 | 48 | 24 | 256 | 512 | >512 |
| P. aeruginosa (Clinical Isolate) | 48 | 24 | 512 | >512 | >512 |
Visualization of Workflows and Mechanisms
Experimental Workflow for MBEC Determination
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Conceptual Mechanism of this compound Action on Mature Biofilms
Caption: this compound penetrates the EPS matrix and disrupts bacterial membranes.
Advanced Assessment Techniques
For a more in-depth understanding of this compound's impact on mature biofilms, advanced imaging and molecular techniques can be employed.
Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria.
Protocol Outline:
-
Grow mature biofilms on a suitable surface (e.g., glass-bottom dishes).
-
Treat the biofilms with this compound.
-
Stain the biofilms with fluorescent dyes, such as:
-
SYTO 9 and Propidium (B1200493) Iodide (Live/Dead staining): SYTO 9 stains all bacteria green, while propidium iodide only penetrates and stains dead bacteria with compromised membranes red.
-
Fluorescently labeled lectins (e.g., Concanavalin A): To visualize the polysaccharide components of the EPS matrix.
-
-
Image the stained biofilms using a confocal microscope to assess changes in biofilm architecture, thickness, and bacterial viability.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution imaging of the biofilm surface topography.
Protocol Outline:
-
Grow and treat mature biofilms as described previously.
-
Fix the biofilms using a suitable fixative (e.g., glutaraldehyde).
-
Dehydrate the samples through a graded ethanol (B145695) series.
-
Critical point dry and sputter coat the samples with a conductive material (e.g., gold).
-
Image the samples using a scanning electron microscope to observe changes in biofilm morphology and the integrity of the bacterial cells.
Conclusion
The protocols and techniques outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy against mature bacterial biofilms. By employing a combination of quantitative assays and advanced imaging methods, researchers can gain valuable insights into the potent anti-biofilm activity of this novel therapeutic candidate. The ability of this compound to penetrate the biofilm matrix and rapidly kill embedded bacteria holds significant promise for the treatment of biofilm-associated infections.[2]
References
Determining the Minimum Inhibitory Concentration (MIC) of Zaloganan: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the minimum inhibitory concentration (MIC) of Zaloganan (also known as PLG0206), an investigational engineered cationic antimicrobial peptide. This compound exhibits broad-spectrum bactericidal activity by targeting and disrupting bacterial cell membranes.[1][2][3] It is currently under development for the treatment of challenging infections such as prosthetic joint infections (PJI) and fracture-related infections, including those caused by multidrug-resistant (MDR) pathogens and biofilms.[1][3][4][5][6]
Data Presentation: this compound MIC Against Key Pathogens
The following tables summarize the in vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | No. of Isolates | This compound (PLG0206) MIC Range (µg/mL) | This compound (PLG0206) MIC₅₀ (µg/mL) | This compound (PLG0206) MIC₉₀ (µg/mL) |
| Staphylococcus aureus (All) | 301 | N/A | N/A | 2 |
| Methicillin-Susceptible S. aureus (MSSA) | 121 | N/A | 2 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | 180 | N/A | 2 | 2 |
| Coagulase-Negative Staphylococci (CoNS) | 152 | N/A | 0.5 | 1 |
| Enterococcus faecalis | 77 | N/A | 0.5 | 1 |
| Enterococcus faecium | 75 | N/A | 0.25 | 0.25 |
Data sourced from presentations at IDWeek 2022 and other publications.[4][7][8] MICs for this compound were determined in RPMI-1640 medium supplemented with 0.002% Tween-80.[7][8]
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | No. of Isolates | This compound (PLG0206) MIC Range (µg/mL) | This compound (PLG0206) MIC₅₀ (µg/mL) | This compound (PLG0206) MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | N/A | N/A | 1 | 1 |
| Pseudomonas aeruginosa | N/A | N/A | 2 | 2 |
| Escherichia coli | 299 | N/A | 8 | 16 |
| Klebsiella pneumoniae | 132 | N/A | 8 | 16 |
| Enterobacter cloacae | 45 | N/A | 1 | 16 |
Data sourced from a 2022 PLOS ONE publication and a presentation at the 2022 ASM/ESCMID Joint Conference.[9][10] MICs were determined using broth microdilution methods. It is important to note that testing media can influence this compound's MIC values, with lower values generally observed in RPMI medium compared to Cation-Adjusted Mueller Hinton Broth (CAMHB).[11]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications necessary for testing a cationic antimicrobial peptide like this compound.
Materials:
-
This compound (PLG0206)
-
Bacterial strains for testing
-
RPMI-1640 medium
-
Tween-80
-
Sterile, polypropylene (B1209903) 96-well microtiter plates
-
Sterile, polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Cation-Adjusted Mueller Hinton Broth (CAMHB) or Tryptic Soy Broth (TSB) for bacterial culture
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Further dilute the stock solution in a sterile, polypropylene tube using 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to binding to plastic surfaces.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of CAMHB or TSB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the test medium (RPMI-1640 + 0.002% Tween-80) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
In a polypropylene 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the test medium to achieve the desired concentration range.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Membrane Integrity Assay (SYTOX Green Uptake)
This assay determines if this compound's mechanism of action involves compromising the bacterial cell membrane.
Materials:
-
SYTOX Green nucleic acid stain
-
Bacterial strains for testing
-
Phosphate-buffered saline (PBS)
-
This compound (PLG0206)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final optical density (OD₆₀₀) of 0.5.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add SYTOX Green to each well to a final concentration of 1 µM and incubate in the dark for 15 minutes to allow for dye equilibration.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity immediately after adding this compound and then at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
-
Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity over time indicates that this compound is disrupting the bacterial membrane, allowing the SYTOX Green dye to enter the cell and bind to nucleic acids.
-
Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: this compound's Membrane Disruption Mechanism.
References
- 1. peptilogics.com [peptilogics.com]
- 2. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 3. carb-x.org [carb-x.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. peptilogics.com [peptilogics.com]
- 6. pulse2.com [pulse2.com]
- 7. peptilogics.com [peptilogics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class | PLOS One [journals.plos.org]
- 11. peptilogics.com [peptilogics.com]
Application Notes and Protocols: Zaloganan in Combination with Systemic Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational, engineered antimicrobial peptide with a novel mechanism of action that involves the direct disruption of bacterial cell membranes.[1][2] This rapid, broad-spectrum bactericidal activity against a wide range of pathogens, including multidrug-resistant (MDR) ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), makes it a promising candidate for combating challenging infections.[1] Notably, this compound is also effective against bacteria in both planktonic and biofilm states, a significant advantage as biofilms are notoriously tolerant to conventional antibiotics.[1][3]
The unique membrane-targeting mechanism of this compound presents a strong rationale for its use in combination with systemic antibiotics. By increasing membrane permeability, this compound may facilitate the entry of other antimicrobial agents into the bacterial cell, potentially leading to synergistic effects, reduced antibiotic dosages, and a lower propensity for the development of resistance.[1][4]
These application notes provide an overview of the current understanding of this compound's combined use with systemic antibiotics, detailed protocols for evaluating synergistic interactions, and potential avenues for future research.
Mechanism of Action and Rationale for Combination Therapy
This compound is a 24-amino-acid peptide composed of arginine, valine, and tryptophan residues, engineered to maximize bacterial membrane binding while minimizing toxicity.[1] Its primary mechanism of action is the disruption of the bacterial membrane, leading to rapid cell death.[2][3] This action is independent of the metabolic state of the bacteria, contributing to its efficacy against persistent, non-dividing cells often found in biofilms.[3]
The disruption of the bacterial membrane by this compound can lead to several downstream effects that are advantageous for combination therapy:
-
Increased Permeability: By compromising the integrity of the cell membrane, this compound can enhance the uptake of other antibiotics that may otherwise have difficulty reaching their intracellular targets.
-
Disruption of Membrane Potential: The dissipation of the bacterial membrane potential can interfere with essential cellular processes and may also enhance the activity of certain classes of antibiotics, such as aminoglycosides, whose uptake is dependent on membrane potential.[5][6]
-
Anti-Biofilm Activity: this compound's ability to penetrate and disrupt biofilms can expose the embedded bacteria to systemically administered antibiotics that are typically excluded by the biofilm matrix.[7][8]
This multi-pronged attack on bacterial viability forms the basis for the hypothesized synergistic effects when this compound is combined with systemic antibiotics.
Figure 1: Hypothesized synergistic mechanism of this compound and a systemic antibiotic.
Preclinical and Clinical Data Overview
While extensive clinical data on this compound in combination with a wide array of systemic antibiotics is still emerging, initial studies are promising.
Preclinical Evidence
A significant preclinical study utilized a New Zealand white rabbit model of methicillin-susceptible S. aureus (MSSA) prosthetic joint infection (PJI). In this model, intraoperative treatment with this compound (PLG0206) in combination with the systemic beta-lactam antibiotic cefazolin (B47455) resulted in prolonged animal survival compared to either treatment alone.[1] This study provides in vivo evidence for the beneficial interaction of this compound with a systemic antibiotic in a challenging, biofilm-associated infection model.
Clinical Studies
This compound is currently in a Phase 2/3 clinical trial for the treatment of PJI.[8] In a Phase 1b study, patients undergoing debridement, antibiotics, and implant retention (DAIR) procedures for PJI received an irrigation of this compound.[7] The results were encouraging, with 13 out of 14 patients remaining infection-free at the 12-month follow-up when this compound was used as an adjunct to standard-of-care, which includes systemic antibiotic therapy.[7][8]
Data Presentation: this compound and Systemic Antibiotic Combinations
The following table summarizes the known and potential combinations of this compound with different classes of systemic antibiotics. Due to the limited publicly available data on specific synergy studies, much of the rationale is based on the mechanism of action.
| Antibiotic Class | Specific Agent(s) | Pathogen(s) | Study Type | Key Findings/Rationale for Synergy | Citation(s) |
| β-Lactams | Cefazolin | Staphylococcus aureus (MSSA) | In vivo (Rabbit PJI model) | Prolonged animal survival in the combination therapy group. This compound-mediated membrane disruption may enhance access of cefazolin to penicillin-binding proteins. | [1] |
| Aminoglycosides | Tobramycin, Gentamicin, Amikacin | Gram-negative bacteria (e.g., P. aeruginosa) | Hypothesized | This compound's disruption of the bacterial membrane potential could enhance the uptake of aminoglycosides, which is an energy-dependent process. | [5] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Broad-spectrum | Hypothesized | Increased membrane permeability caused by this compound could lead to higher intracellular concentrations of fluoroquinolones, enhancing their interaction with DNA gyrase and topoisomerase IV. | [9] |
| Glycopeptides | Vancomycin (B549263) | Gram-positive bacteria (e.g., S. aureus) | Hypothesized | For Gram-positive bacteria, this compound's membrane disruption may facilitate the passage of large molecules like vancomycin across the cell wall and membrane to reach its target. | |
| Carbapenems | Meropenem, Imipenem | Broad-spectrum, including MDR Gram-negatives | Hypothesized | Similar to other β-lactams, enhanced penetration through the outer membrane of Gram-negative bacteria, facilitated by this compound, could increase efficacy. | [10] |
Experimental Protocols
To facilitate further research into the synergistic potential of this compound with systemic antibiotics, detailed protocols for key in vitro and in vivo experiments are provided below.
Figure 2: Experimental workflow for in vitro synergy testing.
Protocol 1: In Vitro Synergy Testing using Checkerboard Assay
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the interaction between this compound and a systemic antibiotic.
1. Materials:
- This compound (lyophilized powder)
- Systemic antibiotic of interest (lyophilized powder)
- Appropriate solvent for each compound (e.g., sterile water, DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strain of interest
- Sterile 96-well microtiter plates
- Spectrophotometer
- 0.5 McFarland turbidity standard
2. Preparation of Reagents:
- Prepare stock solutions of this compound and the systemic antibiotic in their respective solvents at a high concentration (e.g., 10 mg/mL).
- Prepare working solutions of each compound in CAMHB at four times the highest desired final concentration. The concentration range should span the predetermined Minimum Inhibitory Concentration (MIC) of each agent.
- Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
3. Checkerboard Setup:
- In a 96-well plate, serially dilute the systemic antibiotic along the x-axis (columns 1-10) and this compound along the y-axis (rows A-G).
- Antibiotic Dilution (Columns): Add 50 µL of CAMHB to columns 2-11. Add 100 µL of the antibiotic working solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the antibiotic-only control.
- This compound Dilution (Rows): Add 50 µL of CAMHB to rows B-H. Add 100 µL of the this compound working solution to row A. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the this compound-only control.
- Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth).
4. Incubation and Data Analysis:
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
- Calculate the FIC index (FICI) for each well showing no growth:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
- FICI = FIC of this compound + FIC of Antibiotic
- Interpret the results:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the rate of bacterial killing by this compound, a systemic antibiotic, and their combination over time.
1. Materials:
- Same as for the checkerboard assay, plus sterile culture tubes and agar (B569324) plates for colony counting.
2. Experimental Setup:
- Prepare a bacterial culture in the logarithmic growth phase (adjusted to ~1 x 10⁶ CFU/mL).
- Set up culture tubes with the following conditions:
- Growth control (no drug)
- This compound alone (at a relevant concentration, e.g., 0.5x, 1x, 2x MIC)
- Systemic antibiotic alone (at a relevant concentration)
- This compound + Systemic antibiotic (at the same concentrations as the individual tubes)
- Inoculate each tube with the prepared bacterial culture.
3. Sampling and Enumeration:
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
- Incubate the plates overnight and count the number of colonies (CFU/mL).
4. Data Analysis:
- Plot the log₁₀ CFU/mL versus time for each condition.
- Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
- Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Protocol 3: In Vivo Efficacy in a Murine Peritonitis/Sepsis Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in combination with a systemic antibiotic in a murine infection model.
1. Animals and Housing:
- Use immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), depending on the research question.
- House animals in accordance with institutional guidelines.
2. Infection Model:
- Prepare an inoculum of the desired bacterial strain (e.g., P. aeruginosa or S. aureus) in a suitable medium.
- Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal or sublethal infection within a specified timeframe.
3. Treatment Groups:
- Divide the mice into the following treatment groups (n=8-10 per group):
- Vehicle control (e.g., saline)
- This compound alone (administered via a relevant route, e.g., IP or intravenous)
- Systemic antibiotic alone (administered via a clinically relevant route, e.g., subcutaneous or IP)
- This compound + Systemic antibiotic
4. Treatment Administration:
- Initiate treatment at a clinically relevant time point post-infection (e.g., 1-2 hours).
- Administer the treatments at predetermined dosing schedules and concentrations.
5. Outcome Measures:
- Survival: Monitor the mice for a defined period (e.g., 7 days) and record survival.
- Bacterial Burden: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group and collect peritoneal lavage fluid and/or relevant organs (e.g., spleen, liver). Homogenize the tissues and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue or mL of fluid).
6. Data Analysis:
- Compare survival curves between groups using Kaplan-Meier analysis with a log-rank test.
- Compare bacterial burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Conclusion
The combination of this compound with systemic antibiotics represents a promising strategy to address the challenges of antimicrobial resistance and biofilm-associated infections. This compound's unique membrane-disrupting mechanism provides a strong rationale for its synergistic potential with various classes of antibiotics. The provided protocols offer a framework for researchers to further investigate these interactions and contribute to the development of novel, effective combination therapies. As more data from preclinical and clinical studies become available, the role of this compound in combination therapy will be further elucidated, potentially offering new hope in the fight against difficult-to-treat bacterial infections.
References
- 1. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptilogics.com [peptilogics.com]
- 3. peptilogics.com [peptilogics.com]
- 4. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triclosan depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Potential-Dependent Uptake of Cationic Oligoimidazolium Mediates Bacterial DNA Damage and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 8. peptilogics.com [peptilogics.com]
- 9. Synergy and antagonism of combinations with quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaloganan Peptides: A New Frontier in Antimicrobial Therapy - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Zaloganan, an investigational antibacterial and antibiofilm peptide, represents a significant advancement in the fight against difficult-to-treat infections, particularly those associated with medical devices. Its unique mechanism of action, which involves the disruption of bacterial membranes, makes it a promising candidate for overcoming antibiotic resistance. This document provides detailed application notes and protocols for the synthesis and purification of this compound and similar cationic antimicrobial peptides, intended to guide researchers in their drug development efforts.
Introduction to this compound and Cationic Antimicrobial Peptides
This compound is an engineered cationic peptide that exhibits broad-spectrum activity against a wide range of pathogens. A key feature of this compound is its ability to penetrate and disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1][2][3] The primary mechanism of action for this compound and other cationic antimicrobial peptides is the electrostatic interaction with the negatively charged components of bacterial cell membranes, leading to membrane destabilization and cell death.[1][4] This direct physical disruption of the membrane is a key reason why bacteria may have difficulty developing resistance to such peptides.[2]
Synthesis of this compound Peptides
The chemical synthesis of peptides like this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and rapid production of peptides with high purity.[5][6] The most common approach for SPPS is the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Representative Cationic Antimicrobial Peptide
This protocol outlines the manual synthesis of a generic 15-amino acid cationic antimicrobial peptide with a hypothetical sequence (Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-Leu-Lys-NH2) to illustrate the process.
Materials:
-
Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. to the resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Diagram of the Solid-Phase Peptide Synthesis Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification of this compound Peptides
The crude peptide obtained after synthesis contains various impurities, including truncated and deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying synthetic peptides to a high degree of homogeneity.[9][10][11]
Experimental Protocol: RP-HPLC Purification of a Cationic Antimicrobial Peptide
Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (preparative scale)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Crude peptide dissolved in a minimal amount of Mobile Phase A
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a constant flow rate.
-
Sample Injection: Inject the prepared peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically for each peptide.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak, which should represent the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white, fluffy powder.
Representative Data for Synthesis and Purification
The following table summarizes typical quantitative data that can be expected from the synthesis and purification of a 15-amino acid cationic antimicrobial peptide.
| Parameter | Typical Value | Method of Analysis |
| Synthesis | ||
| Crude Peptide Yield | 70-85% | Gravimetric |
| Crude Peptide Purity | 50-70% | Analytical HPLC |
| Purification | ||
| Purified Peptide Yield | 20-40% | Gravimetric |
| Final Peptide Purity | >95% | Analytical HPLC |
| Molecular Weight (Expected) | ~1800 Da | Mass Spectrometry |
| Molecular Weight (Observed) | ~1800 Da | Mass Spectrometry |
Mechanism of Action: Bacterial Membrane Disruption
This compound and similar cationic antimicrobial peptides exert their bactericidal effect by targeting and disrupting the integrity of the bacterial cell membrane.[1][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Diagram of the Proposed Mechanism of Action:
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis and purification of potential antimicrobial peptides" by Christopher Ryan Snyder [commons.emich.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. commons.emich.edu [commons.emich.edu]
- 8. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Zaloganan Delivery Systems for Localized Infection Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan (also known as PLG0206) is an investigational broad-spectrum antimicrobial peptide with a novel mechanism of action being developed by Peptilogics. It is engineered to treat and prevent serious, localized infections, particularly those associated with medical devices and trauma. This compound works by targeting and disrupting bacterial membranes, leading to rapid bactericidal activity against a wide range of pathogens, including those resistant to conventional antibiotics.[1][2] A key challenge in treating localized infections, such as prosthetic joint infections (PJI) and fracture-related infections (FRI), is the presence of bacterial biofilms, which are notoriously resistant to systemic antibiotics.[1][3][4] this compound has demonstrated the ability to penetrate and eradicate bacteria within these biofilms.[1][3][4]
This document provides an overview of the current delivery systems being investigated for this compound, summarizes available clinical data, and presents generalized experimental protocols for the evaluation of such localized antimicrobial delivery systems.
This compound Delivery Systems
Two primary delivery systems for this compound are currently under investigation to provide high concentrations of the antimicrobial peptide directly at the site of infection:
-
This compound-Irrigation: This formulation is intended for intra-operative irrigation during surgical procedures, such as debridement, antibiotics, and implant retention (DAIR) for the treatment of prosthetic joint infections.[1][3]
-
This compound-CR (Controlled-Release): This formulation is being developed as a slow-release version of this compound to prevent deep, invasive infections, including those associated with open fractures.[2][5]
Clinical Data Summary
A Phase 1b clinical trial has evaluated the efficacy of this compound-Irrigation in patients with prosthetic joint infections undergoing DAIR procedures. The quantitative outcomes are summarized in the table below.
| Clinical Trial Phase | Indication | Treatment Group | Number of Patients | Primary Outcome | Follow-up Period | Success Rate |
| Phase 1b | Prosthetic Joint Infection (PJI) | This compound irrigation during DAIR procedure | 14 | Infection-free | 12 months | 93% (13 out of 14 patients)[3][4] |
Mechanism of Action
This compound's primary mechanism of action is the rapid disruption of bacterial cell membranes. As an engineered cationic peptide, it is thought to interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. This direct physical disruption is also effective against bacteria within biofilms.
References
- 1. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 2. carb-x.org [carb-x.org]
- 3. peptilogics.com [peptilogics.com]
- 4. pulse2.com [pulse2.com]
- 5. Peptilogics receives $3.3 million from CARB-X to develop treatment for fracture-related infections | CIDRAP [cidrap.umn.edu]
Application Notes and Protocols for Zaloganan Clinical Trials in Orthopedics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zaloganan is an investigational engineered peptide therapeutic with a novel mechanism of action designed to address the significant unmet medical need of orthopedic infections. It exhibits rapid, broad-spectrum bactericidal activity by targeting and disrupting bacterial membranes, proving effective against a wide range of pathogens, including antibiotic-resistant strains. A key attribute of this compound is its potent anti-biofilm activity, which is critical in treating infections associated with orthopedic hardware.[1][2][3]
This document outlines the experimental design for clinical trials evaluating two formulations of this compound:
-
This compound-Irrigation: For the treatment of periprosthetic joint infections (PJIs).
-
This compound-CR (Controlled-Release): For the prevention of fracture-related infections (FRIs).
Rationale for Clinical Development
Orthopedic infections, such as PJIs and FRIs, are devastating complications that lead to significant morbidity, mortality, and healthcare costs.[4][5] Bacteria in these infections often form biofilms on implant surfaces, rendering them highly resistant to conventional systemic antibiotics.[1][2] this compound's ability to directly target and disrupt these biofilms presents a promising therapeutic strategy.[1][2][3] Clinical development is supported by a favorable safety profile observed in a Phase 1a study in healthy volunteers and a Phase 1b trial in patients with PJI.[4]
Study Objectives
The primary objectives of the this compound clinical program are:
-
To evaluate the efficacy of this compound-Irrigation in conjunction with standard of care (debridement, antibiotics, and implant retention - DAIR) in resolving PJIs.
-
To assess the efficacy of this compound-CR in preventing FRIs in patients with high-energy traumatic bone injuries.
-
To further establish the safety and tolerability of both this compound formulations.
Experimental Design
PJI Treatment Study: A Phase 2/3 Randomized, Placebo-Controlled, Superiority Trial
This study will evaluate the efficacy and safety of this compound-Irrigation as an adjunct to DAIR surgery in patients with acute or chronic PJIs.
Patient Population:
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Age | 18 - 85 years | < 18 or > 85 years |
| Condition | Diagnosis of PJI of the hip or knee based on Musculoskeletal Infection Society (MSIS) criteria | Fungal or polymicrobial infections, severe soft tissue compromise precluding wound closure |
| Surgical Plan | Scheduled for DAIR procedure | Planned two-stage revision arthroplasty |
| Prior Treatment | No antibiotic treatment for the current PJI within 14 days of enrollment | Known hypersensitivity to peptide therapeutics |
Study Arms:
| Arm | Treatment | Number of Patients |
| 1 | This compound-Irrigation + Standard of Care (DAIR) | 120 |
| 2 | Placebo-Irrigation + Standard of Care (DAIR) | 120 |
Endpoints:
| Endpoint | Description | Timepoint |
| Primary | Reduction in clinical failure rate, defined as the absence of reoperation for PJI. | 12 months post-procedure |
| Secondary | Duration of hospitalization, rate of readmission, need for additional surgical procedures. | 12 months post-procedure |
| Exploratory | Microbiological eradication rates, changes in inflammatory markers (e.g., CRP, ESR). | Various timepoints |
FRI Prevention Study: A Phase 2/3 Randomized, Placebo-Controlled Trial
This study will assess the efficacy and safety of this compound-CR for the prevention of FRIs in patients undergoing surgical fixation of high-energy fractures.
Patient Population:
| Parameter | Inclusion Criteria | Exclusion Criteria |
| Age | 18 - 75 years | < 18 or > 75 years |
| Condition | High-energy open or closed fracture of a long bone requiring surgical fixation | Pre-existing infection at the fracture site, severe vascular compromise |
| Surgical Plan | Scheduled for open reduction and internal fixation (ORIF) | Non-operative fracture management |
| Prior Treatment | No prior antibiotic treatment exceeding standard prophylactic doses | Known hypersensitivity to components of the this compound-CR formulation |
Study Arms:
| Arm | Treatment | Number of Patients |
| 1 | This compound-CR + Standard Prophylactic Antibiotics | (To be determined based on powering calculations) |
| 2 | Placebo-CR + Standard Prophylactic Antibiotics | (To be determined based on powering calculations) |
Endpoints:
| Endpoint | Description | Timepoint |
| Primary | Incidence of deep surgical site infection (SSI) at the fracture site. | 6 months post-procedure |
| Secondary | Incidence of superficial SSI, need for re-operation due to infection, duration of antibiotic therapy for infection. | 6 months post-procedure |
| Exploratory | Characterization of microbial isolates from any infections, patient-reported outcomes (e.g., pain, function). | Various timepoints |
Experimental Protocols
Protocol 1: Administration of this compound-Irrigation in PJI Treatment
-
Patient Preparation: Following standard surgical preparation and draping, the patient undergoes the planned debridement of the periprosthetic tissues.
-
Sample Collection: Multiple tissue and fluid samples are collected for microbiological analysis prior to the administration of any investigational product.
-
Preparation of Investigational Product: The this compound-Irrigation or placebo solution is prepared according to the pharmacy manual.
-
Irrigation Procedure: After thorough debridement, the surgical wound is irrigated with the assigned investigational solution for a standardized duration and volume.
-
Wound Closure: Following irrigation, the wound is closed in a standard layered fashion.
-
Post-operative Care: Patients receive standard post-operative care, including systemic antibiotic therapy as determined by the treating physician based on intraoperative culture results.
Protocol 2: Implantation of this compound-CR in FRI Prevention
-
Patient Preparation: The patient is prepared for ORIF of the fracture according to standard surgical protocols.
-
Fracture Reduction and Fixation: The fracture is reduced and stabilized with internal fixation hardware.
-
Application of Investigational Product: Prior to wound closure, the this compound-CR or placebo-CR is applied directly to the fracture site and surrounding tissues.
-
Wound Closure: The surgical incision is closed in layers.
-
Post-operative Care: Patients receive standard post-operative care, including a standard course of prophylactic antibiotics.
Protocol 3: Microbiological Assessment
-
Sample Collection: Intraoperative tissue and fluid samples are collected aseptically.
-
Culture: Samples are cultured on appropriate media for the isolation and identification of aerobic and anaerobic bacteria.
-
Biofilm Analysis: Where applicable, sonication of explanted hardware will be performed to dislodge biofilm-associated bacteria for culture.
-
Susceptibility Testing: The susceptibility of bacterial isolates to a panel of standard antibiotics and to this compound will be determined using standard methods (e.g., broth microdilution).
Protocol 4: Clinical Efficacy Assessment
-
Clinical Failure (PJI): Defined as the need for re-operation of the index joint due to persistent or recurrent infection within 12 months. This includes debridement, implant removal, or amputation.
-
Surgical Site Infection (FRI): Diagnosed based on the Centers for Disease Control and Prevention (CDC) criteria for SSIs.
-
Follow-up Visits: Patients will be followed at regular intervals (e.g., 2 weeks, 6 weeks, 3 months, 6 months, and 12 months) for clinical and radiographic assessment.
Protocol 5: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Sample Collection: Blood and synovial fluid/wound exudate samples will be collected at pre-defined time points post-administration of this compound.
-
Bioanalysis: this compound concentrations in plasma and local site samples will be measured using a validated analytical method (e.g., LC-MS/MS).
-
PK/PD Modeling: Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) will be calculated. The relationship between this compound exposure and microbiological and clinical outcomes will be explored.
Mandatory Visualizations
Caption: this compound's mechanism of action against bacteria and biofilms.
Caption: Workflow for the Phase 2/3 PJI clinical trial.
Caption: Logical relationship of the FRI prevention trial arms.
References
- 1. Oral vs Intravenous Antibiotics for Fracture-Related Infections: The POvIV Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixed results in trial comparing oral, IV antibiotics for fracture-related infections | CIDRAP [cidrap.umn.edu]
- 4. mayo.edu [mayo.edu]
- 5. Pharmacokinetics and pharmacodynamics of peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zaloganan Peptide Synthesis and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of the Zaloganan peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
A1: Impurities in the solid-phase peptide synthesis (SPPS) of this compound can arise from several sources[1]:
-
Incomplete Reactions: Failure of coupling or deprotection steps to reach completion can lead to deletion sequences (missing amino acids) or truncated peptides.
-
Side Reactions: The chemical nature of specific amino acid side chains in the this compound sequence can lead to undesirable modifications, such as racemization (particularly with residues like cysteine and histidine), oxidation, or cyclization[1][2].
-
Reagent Quality: The purity of solvents, amino acid derivatives, and coupling reagents is critical. Impurities in these starting materials can be incorporated into the final peptide product[1][3].
-
Cleavage and Post-Cleavage Handling: The harsh acidic conditions used for cleaving this compound from the solid support can cause side reactions. Subsequent workup and purification steps can also introduce impurities[1].
Q2: My crude this compound sample shows multiple peaks on the HPLC chromatogram. What could be the cause?
A2: The presence of multiple peaks in the HPLC chromatogram of crude this compound typically indicates the presence of deletion sequences, where one or more amino acids were not successfully coupled to the growing peptide chain.
-
Possible Causes & Solutions:
-
Inefficient Coupling: Increase the coupling time, use a more potent coupling reagent (e.g., HATU, HBTU), or perform a "double couple" for the problematic amino acid[1][4].
-
Steric Hindrance: For bulky amino acids within the this compound sequence, consider using a different coupling strategy or a pseudoproline dipeptide to improve incorporation[4].
-
Poor Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF, NMP) before initiating the synthesis.
-
Q3: The main peak for this compound in my HPLC chromatogram is broad or has shoulders. What does this suggest?
A3: A broad peak or the presence of shoulders can be indicative of co-eluting impurities or on-column degradation. This is often caused by closely related impurities such as diastereomers resulting from racemization or minor modifications that do not significantly alter the peptide's overall hydrophobicity[1].
-
Possible Causes & Solutions:
-
Racemization: This is a known risk for certain amino acids. Employ an appropriate protecting group strategy and consider adding an agent like OxymaPure® to the coupling reaction to minimize racemization[1].
-
Oxidation: If the this compound sequence contains oxidation-prone residues like methionine or cysteine, oxidation can occur during synthesis or workup. The use of antioxidants or performing the synthesis under an inert atmosphere can mitigate this.
-
Q4: I'm observing poor solubility of this compound after cleavage and purification. What can I do?
A4: Poor solubility is a common challenge, especially for hydrophobic or aggregation-prone peptides[5][6]. This compound, as an engineered peptide designed to interact with bacterial membranes, may possess hydrophobic regions that contribute to this issue.
-
Possible Solutions:
-
Solvent Screening: Experiment with different solvent systems. For hydrophobic peptides, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective, sometimes in combination with standard buffers[5].
-
pH Adjustment: The solubility of peptides is often pH-dependent. Systematically adjust the pH of your buffer to find the optimal range for this compound solubility.
-
Inclusion of Solubilizing Agents: Consider the use of solubilizing tags or excipients in your formulation[3].
-
Troubleshooting Guide: this compound Synthesis
This guide provides a structured approach to troubleshooting common issues during the solid-phase synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Crude Peptide | Incomplete coupling reactions due to aggregation of the growing peptide chain on the resin. | - Use aggregation-disrupting additives during synthesis.- Employ microwave-assisted synthesis to improve reaction kinetics.[3]- Consider synthesizing this compound in shorter fragments followed by ligation.[3] |
| Steric hindrance from bulky amino acid side chains. | - Utilize pseudoproline dipeptides to improve coupling efficiency.[3]- "Double couple" the sterically hindered amino acid.[4] | |
| Presence of Deletion Sequences | Inefficient amino acid activation or coupling. | - Increase the concentration of the amino acid and coupling reagents.[4]- Switch to a more efficient coupling reagent (e.g., from HBTU to HATU). |
| Formation of secondary structures on the resin, hindering access to the reactive terminus. | - Use a resin with a lower loading capacity.- Incorporate backbone-protecting groups like Hmb or Dmb. | |
| Oxidation of Susceptible Residues (e.g., Met, Cys) | Exposure to atmospheric oxygen during synthesis and workup. | - Degas all solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Add a scavenger like dithiothreitol (B142953) (DTT) during cleavage. |
| Racemization | Activation of amino acids, particularly His and Cys, can lead to loss of stereochemical integrity.[1] | - Use pre-activated amino acids with racemization-suppressing additives (e.g., OxymaPure®).- Minimize the time between activation and coupling. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for at least 30 minutes before use.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, in slight excess to the amino acid) in DMF.
-
Add an activation base (e.g., N,N-diisopropylethylamine - DIPEA, 2 equivalents relative to the amino acid).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or TNBS test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Stability Assessment of this compound under Forced Degradation
-
Sample Preparation: Prepare stock solutions of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions:
-
Acidic: Incubate the this compound solution in 0.1 M HCl.
-
Basic: Incubate the this compound solution in 0.1 M NaOH.
-
Oxidative: Incubate the this compound solution in 3% H₂O₂.
-
Thermal: Incubate the this compound solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose the this compound solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by RP-HPLC to monitor the degradation of the main this compound peak and the appearance of degradation products. Use mass spectrometry (MS) to identify the mass of the degradants and infer the degradation pathway[7][8].
Visualizations
Caption: Workflow for this compound solid-phase peptide synthesis and purification.
Caption: Common degradation pathways affecting this compound peptide stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Zaloganan concentration for effective biofilm eradication
Technical Support Center: Zaloganan Biofilm Eradication
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound to eradicate bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against biofilms?
This compound is an investigational engineered antimicrobial peptide.[1] Its mechanism of action involves targeting and disrupting the bacterial cell membrane, which leads to rapid bacterial inactivation.[2] This direct action on the membrane allows it to be effective against bacteria enclosed within a biofilm, a common challenge for standard antibiotics which often cannot penetrate the biofilm's protective matrix.[3][4] this compound is being developed in various formulations, including this compound-CR (a controlled-release formulation) to prevent fracture-related infections by delivering high concentrations directly to the site.[2]
Q2: What is the difference between MIC, MBIC, and MBEC?
These are three critical metrics for evaluating the effectiveness of an antimicrobial agent against bacteria in different states:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of planktonic (free-floating) bacteria.[5][6]
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an agent required to inhibit the formation of a bacterial biofilm by 50% (MBIC₅₀) or 90% (MBIC₉₀).[7][8] This metric is used to assess an agent's ability to prevent biofilm formation.
-
Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an agent needed to eradicate a pre-formed, mature biofilm.[9][10] This value is often significantly higher than the MIC, sometimes by a factor of 100 to 1000, because bacteria within a biofilm are much more resistant to antimicrobial agents.[9][11]
Q3: What is a typical starting concentration range for this compound in a biofilm experiment?
The optimal concentration depends on the peptide's specific characteristics and the target bacteria.[12] For novel peptides like this compound, a common approach is to test a broad range of concentrations, for example, from 1 µM to 128 µM or higher, in a dose-response experiment.[12] Many effective peptides show activity in the low micromolar range against planktonic bacteria.[12] However, for biofilm eradication (MBEC), expect to use significantly higher concentrations than the planktonic MIC.[11][13]
Q4: Can this compound be used in combination with other antibiotics?
Yes, combining antimicrobial peptides with conventional antibiotics can enhance antibiofilm activity.[14] This synergistic approach can be effective because the peptide may permeabilize the biofilm matrix or the bacterial cell membranes, allowing the antibiotic to reach its target more effectively.[14] Combination strategies can also target different microbial populations within the biofilm that may exist in various metabolic states.[14]
Troubleshooting Guide
Issue 1: this compound is showing low or no activity against the biofilm.
| Possible Cause | Troubleshooting Steps |
| Peptide Instability | Peptides can be degraded by proteases secreted by the bacteria or present in the experimental medium.[12] Consider using this compound formulations with enhanced stability or incorporating protease inhibitors in your experimental design. The stability of peptides is highly dependent on their amino acid sequence.[15] |
| Peptide Aggregation | Hydrophobic peptides can self-aggregate at high concentrations, reducing their effective concentration.[12] Ensure this compound is fully dissolved before use. If using a solvent like DMSO, be mindful of its final concentration in the culture.[12] |
| Suboptimal Experimental Conditions | The activity of peptides can be significantly impacted by the pH, ionic strength, and composition of the culture medium.[12] Ensure these conditions are optimized and remain consistent across all experiments. Factors like nutrient availability and oxygen levels can also influence biofilm formation and resistance.[16][17] |
| High Biofilm Resistance | Bacteria within a mature biofilm are phenotypically more resistant to antimicrobial agents.[18][19] Confirm the age and maturity of your biofilm. The concentration required to eradicate a mature biofilm (MBEC) can be substantially higher than the MIC for planktonic cells.[9][13] |
Issue 2: Experimental results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Bacterial Inoculum | The growth phase and concentration of the initial bacterial culture can affect biofilm formation. Standardize the bacterial growth phase and cell density (e.g., by measuring OD₆₀₀) for each experiment.[12] |
| Variable Biofilm Growth | Ensure uniform conditions in your multi-well plates (e.g., temperature, humidity) to promote consistent biofilm formation across all wells. The material of the surface itself can also influence microbial colonization.[5] |
| Incomplete Washing Steps | Washing steps are crucial for removing non-adherent bacteria without detaching the established biofilm. Optimize the number and force of your washing steps to ensure consistency.[12] |
Issue 3: How can I confirm the observed effect is biofilm-specific and not just bactericidal?
To distinguish between anti-adhesion/antibiofilm effects and general bactericidal activity, you can perform experiments at sub-MIC concentrations of this compound.[12] Some peptides can inhibit biofilm formation at concentrations that do not kill the planktonic bacteria.[20] This is often achieved by interfering with signaling pathways or gene expression involved in biofilm formation.[14][20]
-
Workflow:
-
Determine the MIC of this compound for the planktonic form of your target bacteria.
-
Run a biofilm inhibition (MBIC) assay using a range of this compound concentrations, including several below the determined MIC.
-
If you observe significant inhibition of biofilm formation at sub-MIC levels, it suggests a specific antibiofilm mechanism beyond simple cell killing.[20]
-
Experimental Protocols & Methodologies
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic bacteria.
-
Prepare Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth). Dilute the culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.1), which typically corresponds to ~10⁸ CFU/mL, and then further dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay plate.
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.
-
Inoculation: Add the prepared bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria with no this compound) and a negative control (sterile medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[10]
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol assesses this compound's ability to prevent biofilm formation.[8]
-
Prepare Inoculum and this compound Dilutions: Follow steps 1 and 2 from the MIC protocol. The initial bacterial concentration is often higher, around 10⁷ CFU/mL, to promote biofilm formation.[8]
-
Inoculation: Add the bacterial suspension to the wells containing the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells 2-3 times with a sterile buffer like phosphate-buffered saline (PBS) to remove non-adherent cells.[12]
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[12][21]
-
Final Wash and Solubilization: Remove the crystal violet solution and wash the wells with water until the wash water runs clear. Add a solvent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.[12]
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader (e.g., at OD₅₇₀ or OD₅₉₅). The MBIC₅₀ or MBIC₉₀ is the concentration that inhibits biofilm formation by 50% or 90% compared to the positive control.[8]
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the concentration of this compound required to kill bacteria within a pre-formed, mature biofilm.[9]
-
Form Biofilm: Grow a mature biofilm in a 96-well plate by inoculating wells with a bacterial suspension (~10⁷-10⁸ CFU/mL) and incubating for 24-48 hours at 37°C.[7][8]
-
Washing: Discard the planktonic culture and wash the wells with PBS to remove non-adherent cells.
-
Treatment: Prepare serial dilutions of this compound in fresh broth and add them to the wells containing the mature biofilms.[10]
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Assess Viability: After incubation, wash the wells again with PBS. The viability of the remaining biofilm can be assessed in several ways:
-
Resazurin Assay: Add a resazurin-based viability dye and measure fluorescence.
-
CFU Counting: Scrape or sonicate the biofilm from the wells, serially dilute the suspension, and plate on agar (B569324) to count viable colonies (CFU/mL).[22] The MBEC is the lowest concentration that results in a significant reduction (e.g., >99.9%) in viable cells compared to the untreated control.[8]
-
Visualizations: Workflows and Pathways
Caption: General experimental workflow for determining MIC, MBIC, and MBEC of this compound.
Caption: this compound directly disrupts bacterial membranes, bypassing biofilm signaling pathways.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. This compound - Peptilogics - AdisInsight [adisinsight.springer.com]
- 2. carb-x.org [carb-x.org]
- 3. peptilogics.com [peptilogics.com]
- 4. pulse2.com [pulse2.com]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ors.org [ors.org]
- 12. benchchem.com [benchchem.com]
- 13. Minimum inhibitory concentration (MIC) versus minimum biofilm eliminating concentration (MBEC) in evaluation of antibiotic sensitivity of gram-negative bacilli causing peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 16. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Factors compromising antibiotic activity against biofilms of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibiofilm Peptides and Peptidomimetics with Focus on Surface Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Zaloganan's efficacy in different bacterial strains
Technical Support Center: Zaloganan
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound against our Gram-positive bacterial strain. What are the potential causes?
A1: Several factors could contribute to reduced efficacy. Consider the following:
-
Target Mutation: The primary target of this compound is DNA gyrase. Spontaneous mutations in the gyrA or gyrB genes can lead to reduced binding affinity and decreased susceptibility. We recommend sequencing these genes in your test strain to check for known resistance mutations.
-
Drug Degradation: this compound is sensitive to light and high temperatures. Ensure that stock solutions are stored in amber vials at -20°C and that working solutions are prepared fresh for each experiment.
-
Assay Conditions: The pH and cation concentration of your growth medium can influence this compound's activity. Divalent cations like Mg²⁺ and Ca²⁺ can chelate the drug, reducing its effective concentration.
Q2: this compound shows high efficacy against Staphylococcus aureus but is ineffective against Pseudomonas aeruginosa. Why is there such a discrepancy?
A2: This is a known spectrum limitation of this compound and is primarily due to differences in the bacterial cell envelope:
-
Outer Membrane Permeability: As a Gram-negative bacterium, P. aeruginosa possesses an outer membrane that acts as a formidable barrier, preventing this compound from reaching its cytoplasmic target, DNA gyrase.
-
Efflux Pumps: P. aeruginosa expresses a variety of multidrug resistance (MDR) efflux pumps, such as the MexAB-OprM system, which can actively transport this compound out of the cell before it can accumulate to an effective concentration.
Q3: Our Minimum Inhibitory Concentration (MIC) values for the same strain vary significantly between experiments. How can we improve reproducibility?
A3: Inconsistent MIC values are often due to minor variations in experimental protocol. To improve reproducibility, standardize the following:
-
Inoculum Density: Ensure a consistent starting inoculum, typically 5 x 10⁵ CFU/mL, as recommended by CLSI guidelines. Use a spectrophotometer to standardize your bacterial suspension before dilution.
-
Incubation Time and Temperature: Adhere strictly to a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C).
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v), as higher concentrations can have independent antimicrobial effects or affect bacterial growth.
Data Presentation: this compound Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | GyrA Genotype | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | Wild-type | 0.5 |
| Staphylococcus aureus (Zal-R1) | Gram-positive | GyrA (S84L) | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Wild-type | 1 |
| Escherichia coli ATCC 25922 | Gram-negative | Wild-type | 16 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | Wild-type | >128 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2X stock solution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Serially dilute this solution in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Incubation: Add the bacterial inoculum to the wells containing the this compound dilutions. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Potential for bacterial resistance development to Zaloganan
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the potential for bacterial resistance development to Zaloganan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational broad-spectrum antibacterial and antibiofilm peptide.[1][2] Its primary mechanism of action is the targeted disruption of bacterial cell membranes, leading to rapid bacterial inactivation.[2] This direct action on the membrane is a key feature of its microbicidal activity.
Q2: Has bacterial resistance to this compound been observed in clinical trials?
To date, clinical trial data for this compound in the context of prosthetic joint infections (PJIs) has shown high efficacy with a low incidence of treatment failure, suggesting a low rate of resistance development in this setting. In a Phase 1b study, 93% of patients (13 out of 14) who received this compound irrigation during debridement, antibiotics, and implant retention (DAIR) procedures remained infection-free at the 12-month follow-up.[3][4]
Data from Phase 1b PJI Study
| Metric | Result | Citation |
| Number of Patients | 14 | [1][3] |
| Treatment | This compound irrigation during DAIR | [1][3] |
| Outcome | Infection-free at 12 months | 13 out of 14 (93%) |
Q3: What is the theoretical potential for bacteria to develop resistance to this compound?
While clinical data is promising, the potential for bacterial resistance to any antimicrobial agent, including this compound, exists. Bacteria can develop resistance through various mechanisms.[5][6] For antimicrobial peptides like this compound that target the cell membrane, potential resistance mechanisms could include:
-
Alterations in the cell membrane: Changes in the lipid composition or surface charge of the bacterial membrane could reduce the binding affinity of this compound.[7]
-
Efflux pumps: Bacteria may acquire or upregulate pumps that actively transport this compound out of the cell.[8]
-
Proteolytic degradation: Bacteria could produce proteases that degrade this compound.[9]
-
Biofilm formation: While this compound has demonstrated potent antibiofilm activity, mature or altered biofilms could present a physical barrier to drug penetration.[1][3]
Q4: Are there known resistance pathways for other membrane-targeting antimicrobial peptides?
Yes, bacteria have evolved various strategies to resist other antimicrobial peptides. These mechanisms provide a framework for understanding potential resistance to this compound.
Troubleshooting Guide: Investigating Potential this compound Resistance
This guide is intended for researchers designing experiments to evaluate the potential for bacterial resistance to this compound.
Issue: No observable resistance development in short-term experiments.
-
Possible Cause: The rate of spontaneous mutation leading to resistance against membrane-targeting peptides is often low.
-
Troubleshooting Steps:
-
Serial Passage Experiments: Culture bacteria in the presence of sub-inhibitory concentrations of this compound for an extended number of passages. This method enriches for mutants with decreased susceptibility.
-
Gradient Plates: Utilize agar (B569324) plates with a concentration gradient of this compound to select for resistant mutants at the edge of the zone of inhibition.
-
Increase Population Size: Use a larger bacterial inoculum to increase the probability of selecting for pre-existing resistant subpopulations.
-
Issue: Characterizing the mechanism of resistance in a potentially resistant mutant.
-
Possible Cause: The resistance mechanism could be due to a variety of genetic or phenotypic changes.
-
Troubleshooting Steps:
-
Whole-Genome Sequencing (WGS): Compare the genome of the resistant mutant to the wild-type strain to identify mutations in genes related to cell membrane synthesis, efflux pumps, or regulatory pathways.
-
Transcriptomic Analysis (RNA-Seq): Analyze changes in gene expression in the resistant mutant compared to the wild-type, particularly focusing on genes involved in stress responses and cell envelope modification.
-
Phenotypic Assays:
-
Membrane potential and permeability assays: Use fluorescent dyes to assess changes in membrane integrity and function.
-
Lipid analysis: Employ techniques like mass spectrometry to analyze changes in the lipid composition of the bacterial membrane.
-
Efflux pump inhibition: Test the susceptibility of the resistant strain to this compound in the presence and absence of known efflux pump inhibitors.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action targeting the bacterial membrane.
Caption: Potential mechanisms of bacterial resistance to this compound.
References
- 1. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 2. carb-x.org [carb-x.org]
- 3. pulse2.com [pulse2.com]
- 4. peptilogics.com [peptilogics.com]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
Addressing limitations of in vitro Zaloganan studies for in vivo translation
Welcome to the technical support center for Zaloganan. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and questions that arise when translating in vitro findings of this compound to in vivo models. Here you will find troubleshooting guides and frequently asked questions to navigate the complexities of preclinical development for this novel antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an engineered cationic antimicrobial peptide that works by directly targeting and disrupting the membranes of bacteria.[1][2] This leads to rapid bactericidal activity. A key advantage of this mechanism is its effectiveness against bacteria in both planktonic (free-floating) and biofilm states, the latter being a major cause of persistent infections on medical devices.[3][4]
Q2: Which in vitro assays are recommended for evaluating this compound's antimicrobial activity?
A2: Standard antimicrobial susceptibility tests are a starting point. Key assays include:
-
Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of this compound that prevents visible growth of a microorganism in broth. It is important to note that the choice of media can significantly impact results; for instance, this compound has shown greater potency in RPMI-1640 medium compared to Cation-Adjusted Mueller Hinton Broth (CAMHB).[5][6]
-
Minimum Bactericidal Concentration (MBC): Determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Minimum Biofilm Eradication Concentration (MBEC): This assay is crucial for this compound, given its anti-biofilm properties. It measures the concentration required to eradicate a pre-formed biofilm. For biofilm-forming bacteria, the MBEC is often significantly higher than the MIC.
Q3: What are the key challenges in translating this compound's in vitro efficacy to in vivo models?
A3: The translation from a controlled lab environment to a complex biological system presents several challenges common to antimicrobial peptides (AMPs):
-
Host Factor Interference: In an in vivo environment, this compound can interact with host components such as serum proteins and host cell membranes, which can sequester the peptide and reduce its effective concentration at the site of infection.
-
Pharmacokinetics and Stability: Like other peptides, this compound's stability, distribution, and clearance in the body are critical factors. It may be subject to proteolytic degradation, which is not accounted for in standard in vitro assays.
-
Biofilm Complexity: In vivo biofilms are structurally and metabolically more complex than those grown in standard lab conditions. They exist within a host matrix, which can affect drug penetration and activity.
-
Animal Model Limitations: No single animal model perfectly replicates human prosthetic joint infections. Differences in physiology, immune response, and implant biomechanics can all influence the perceived efficacy of the drug.
Troubleshooting Guide
Problem 1: Discrepancy between in vitro MIC and in vivo efficacy.
-
Symptom: this compound shows potent activity with a low MIC in the lab, but higher doses are required to see a therapeutic effect in your animal model.
-
Possible Causes & Solutions:
-
In vitro assay is not representative: An MIC assay measures activity against planktonic bacteria, which may not reflect the biofilm-forming nature of the infection in vivo.
-
Recommendation: Perform an MBEC assay to determine the concentration needed to eradicate biofilms. This value is often a better predictor of the required therapeutic dose for biofilm-related infections.
-
-
Host factor interference: As noted in the FAQs, host proteins and cells can bind to this compound, reducing its bioavailability.
-
Recommendation: Consider formulating this compound for local delivery (such as the irrigation and controlled-release formulations in development) to achieve a high concentration directly at the infection site, overcoming systemic sequestration.[1]
-
-
Pharmacokinetic limitations: The peptide may be clearing from the system too quickly or not reaching the target tissue in sufficient concentrations.
-
Recommendation: Conduct pharmacokinetic studies in your animal model to determine the half-life and tissue distribution of this compound. This can help in optimizing the dosing regimen.
-
-
Problem 2: High variability in efficacy in animal models of prosthetic joint infection (PJI).
-
Symptom: Inconsistent results are observed across different animals in your PJI model.
-
Possible Causes & Solutions:
-
Inconsistent biofilm formation: The extent and maturity of biofilm on the implant can vary between animals, leading to different treatment outcomes.
-
Recommendation: Standardize the inoculation procedure and allow for a consistent period for biofilm maturation before starting treatment. Histological analysis of the implant post-euthanasia can confirm biofilm presence and consistency.
-
-
Animal model selection: The choice of animal (e.g., mouse, rat, rabbit) can significantly impact results. Smaller animals are cost-effective for screening, but larger animals may better mimic human surgical procedures and implant sizes.
-
Recommendation: Review the literature for the most appropriate and validated PJI model for your research question. Rabbit models, for example, have been used to demonstrate this compound's efficacy in reducing biofilm mass and improving survival in acute S. aureus PJI.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound (PLG0206) against Common PJI Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA & MSSA) | 174 | 0.5 | 1 |
| Enterococcus faecium (VRE & VSE) | 46 | 0.06 | 0.25 |
| Coagulase-Negative Staphylococci | 152 | - | - |
| Klebsiella pneumoniae | 300 | 8 | 16 |
| Acinetobacter spp. | 298 | 1 | 2 |
| Pseudomonas aeruginosa | 300 | 4 | 8 |
| Escherichia coli | 300 | 4 | 8 |
Data sourced from a study of over 1,200 clinical isolates. MICs were determined in RPMI-1640 medium.
Table 2: Conceptual Comparison of In Vitro vs. In Vivo Environments
| Feature | In Vitro (e.g., MIC/MBEC Assay) | In Vivo (e.g., Animal Model) | Implication for this compound Efficacy |
| Environment | Controlled, static, simple media | Complex, dynamic, host tissues, blood, immune cells | Host factors can interfere with this compound's activity. |
| Bacterial State | Planktonic or simple, single-species biofilm | Mature, often polymicrobial biofilm within a host matrix | Higher concentrations of this compound are likely needed in vivo. |
| Drug Concentration | Known, constant | Variable due to PK/PD (absorption, distribution, metabolism, excretion) | Effective concentration at the target site may be lower than administered dose. |
| Immune System | Absent | Active host immune response | This compound may act in concert with or be hindered by the immune system. |
Experimental Protocols
1. Generalized Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay
-
Biofilm Growth: Grow bacterial biofilms on pegs of a Calgary Biofilm Device (or similar apparatus) by incubating them in a bacterial culture in an appropriate growth medium for 24-48 hours.
-
Rinsing: Gently rinse the pegs with saline to remove planktonic and loosely adherent bacteria.
-
Antibiotic Challenge: Place the peg lid into a 96-well plate containing serial dilutions of this compound in a suitable test medium (e.g., RPMI).
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.
-
Recovery: Transfer the peg lid to a new 96-well plate containing a growth medium with a neutralizer to inactivate any residual this compound.
-
Sonication: Sonicate the plate to dislodge the biofilm bacteria from the pegs.
-
Quantification: Determine the number of viable bacteria in each well using standard plating and colony counting methods.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in the eradication of the biofilm (i.e., no bacterial growth after the recovery step).
2. Generalized Protocol for a Rodent Model of Prosthetic Joint Infection
-
Anesthesia and Surgery: Anesthetize the animal (e.g., mouse or rat) and surgically expose the femur or tibia.
-
Implant Placement: Create a small defect in the bone and insert a sterile implant (e.g., a small pin or wire).
-
Bacterial Inoculation: Inject a known quantity of a biofilm-forming bacterial strain (e.g., S. aureus) into the joint space or alongside the implant.
-
Wound Closure and Recovery: Close the surgical site and allow the animal to recover.
-
Biofilm Maturation: Allow a period of 2-7 days for a mature biofilm to establish on the implant.
-
Treatment Administration: Administer this compound according to the study design (e.g., local irrigation, systemic injection). Include control groups (e.g., vehicle control, standard-of-care antibiotic).
-
Efficacy Assessment: At the end of the study period, euthanize the animals and aseptically remove the implant and surrounding tissue.
-
Quantification: Quantify the bacterial burden by sonicating the implant to dislodge the biofilm and plating the resulting suspension for colony forming unit (CFU) counting. Surrounding tissue can also be homogenized and plated.
Visualizations
Caption: Workflow for translating in vitro this compound data to in vivo studies.
Caption: this compound's mechanism and key in vivo translational barriers.
Caption: Troubleshooting decision tree for in vitro/in vivo discrepancies.
References
- 1. carb-x.org [carb-x.org]
- 2. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 3. peptilogics.com [peptilogics.com]
- 4. pulse2.com [pulse2.com]
- 5. peptilogics.com [peptilogics.com]
- 6. 1070. In vitro Activity of PLG0206 Against Isolates Commonly Found in Periprosthetic Joint Infections (PJI) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor penetration of Zaloganan in dense tissue matrices
Welcome to the Zaloganan Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the penetration of this compound in dense tissue matrices, with a primary focus on bacterial biofilms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational engineered cationic antibiotic peptide (eCAP) with broad-spectrum bactericidal activity.[1][2] Its primary mechanism of action involves targeting and disrupting the bacterial cell membrane, leading to rapid cell death.[1][2][3][4] This direct action on the membrane makes it effective against a wide range of pathogens, including those resistant to conventional antibiotics.[2][5]
Q2: What are "dense tissue matrices" in the context of this compound's application?
In the primary applications of this compound, such as prosthetic joint infections (PJI) and fracture-related infections (FRI), "dense tissue matrices" predominantly refer to bacterial biofilms.[3][5] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and extracellular DNA (eDNA).[1][6] This matrix acts as a physical barrier, significantly hindering the penetration of many antimicrobial agents.[1]
Q3: Why is the penetration of cationic peptides like this compound challenging in biofilms?
While cationic peptides are effective at disrupting negatively charged bacterial membranes, the biofilm matrix itself can present a barrier. The EPS matrix is often negatively charged and can trap positively charged peptides through electrostatic interactions, preventing them from reaching the embedded bacteria.[3] Additionally, enzymes present in the biofilm can potentially degrade the peptides.
Troubleshooting Guide: Overcoming Poor Penetration of this compound
This guide provides strategies and experimental approaches to enhance the penetration and efficacy of this compound in challenging biofilm models.
Issue 1: Suboptimal efficacy of this compound against established biofilms.
Possible Cause: Limited penetration of this compound through the dense EPS matrix of the biofilm.
Solutions:
-
Combination Therapy with Matrix-Disrupting Agents: The use of enzymes that degrade components of the EPS matrix can create channels for this compound to penetrate deeper into the biofilm.
-
Adjuvant Therapy with Conventional Antibiotics: Some antibiotics, even at sub-inhibitory concentrations, can alter biofilm structure and physiology, potentially increasing the efficacy of this compound.
-
Formulation with Penetration-Enhancing Nanoparticles: Encapsulating this compound in specialized nanoparticles can protect it from degradation and improve its diffusion through the biofilm.
Experimental Protocols
Protocol 1: In Vitro Biofilm Inhibition and Eradication Assay
This protocol details a method to quantify the ability of this compound, alone or in combination with other agents, to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
This compound
-
0.1% Crystal Violet solution
-
30% Glacial Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow bacteria to the logarithmic phase and adjust the density.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
For inhibition assays, add this compound at desired concentrations at this stage.
-
Incubate for 24-48 hours to allow biofilm formation.
-
-
Biofilm Eradication:
-
For eradication assays, gently wash the wells to remove planktonic bacteria after biofilm formation.
-
Add fresh medium containing this compound at various concentrations to the established biofilms.
-
Incubate for another 24 hours.
-
-
Quantification:
-
Wash the plates to remove non-adherent bacteria.
-
Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away excess stain and allow the plates to dry.
-
Solubilize the bound dye with 30% glacial acetic acid.[7]
-
Measure the optical density (OD) at a wavelength of 600 nm using a microplate reader.[7]
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
This protocol allows for the direct visualization of this compound's effect on biofilm structure and bacterial viability.
Materials:
-
Biofilm grown on a suitable surface (e.g., glass-bottom dish)
-
Fluorescent stains for live/dead bacteria (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Fluorescently labeled this compound (optional, for localization studies)
-
Confocal microscope
Procedure:
-
Biofilm Preparation: Grow biofilms as described in Protocol 1, but on a surface suitable for microscopy.
-
Treatment: Treat the biofilms with this compound at the desired concentration and for the desired duration.
-
Staining:
-
Gently wash the biofilm.
-
Add the live/dead staining solution and incubate in the dark.
-
-
Imaging:
-
Visualize the biofilm using a confocal microscope.
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images to quantify the ratio of live to dead cells and assess changes in biofilm structure.
-
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) |
| S. aureus ATCC 25923 | 16 | > 128 |
| P. aeruginosa PAO1 | 32 | > 256 |
| MRSA USA300 | 16 | > 128 |
Table 2: Hypothetical Synergistic Effects of this compound with Other Agents against S. aureus Biofilms
| Treatment | This compound Concentration (µg/mL) | Adjuvant | Adjuvant Concentration | % Biofilm Eradication |
| This compound alone | 64 | - | - | 25% |
| This compound + Dispersin B | 64 | Dispersin B | 50 µg/mL | 70% |
| This compound + Vancomycin | 64 | Vancomycin | 8 µg/mL | 65% |
Visualizations
Caption: Mechanism of action of this compound against bacterial cells.
Caption: Workflow for overcoming poor biofilm penetration.
References
- 1. Advancing Nanotechnology: Targeting Biofilm-Forming Bacteria with Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biofilms: Novel Strategies Based on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms [frontiersin.org]
- 6. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
Validation & Comparative
Zaloganan vs. Standard Antibiotics: A Comparative Guide for the Treatment of Prosthetic Joint Infection
For Researchers, Scientists, and Drug Development Professionals
Prosthetic joint infection (PJI) represents a formidable challenge in orthopedic medicine, often leading to multiple surgeries, prolonged antibiotic courses, and significant patient morbidity. The primary obstacle to successful treatment is the formation of bacterial biofilms on the implant surface, which are notoriously resistant to conventional systemic antibiotics. This guide provides a detailed comparison of Zaloganan (PLG0206), a novel investigational therapy, with standard antibiotic regimens for the management of PJI, supported by available clinical data and experimental methodologies.
Introduction to the Challenge: Biofilm in PJI
PJI is a devastating complication of joint arthroplasty, with an incidence of 0.25–2% for primary procedures and higher for revisions[1]. The pathogenesis of PJI is intrinsically linked to biofilm formation, a process where bacteria adhere to the implant surface and encase themselves in a protective polymeric matrix[1][2]. This biofilm structure acts as a physical barrier, shielding bacteria from both the host immune system and antimicrobial agents, rendering systemic antibiotics largely ineffective[3][4]. Consequently, treatment failure rates for standard interventions can be as high as 50%[3][5].
Standard management of PJI typically involves a combination of surgical intervention and prolonged antibiotic therapy[6][7]. Surgical options range from debridement, antibiotics, and implant retention (DAIR) to more aggressive one- or two-stage revision arthroplasty[6][8]. Antibiotic regimens are often pathogen-specific and can involve weeks of intravenous administration followed by long-term oral suppression[6][9]. However, the efficacy of these approaches is often limited by the persistent nature of biofilm-associated infections.
This compound: A Novel Anti-Biofilm Approach
This compound (PLG0206) is a clinical-stage, investigational antibacterial and antibiofilm peptide being developed by Peptilogics[4][5]. It represents a new therapeutic category designed for direct application at the surgical site to address the limitations of current PJI treatments.
Mechanism of Action: this compound's primary mechanism involves targeting and disrupting bacterial membranes, leading to rapid, broad-spectrum bactericidal activity[5][10][11]. Crucially, it has been shown to quickly penetrate the biofilm matrix to kill the embedded bacteria, addressing the core reason for the failure of many standard-of-care interventions[3][4][5].
Head-to-Head Comparison: this compound vs. Standard Antibiotics
The following sections provide a comparative analysis of this compound and standard antibiotic therapies based on available clinical data and established treatment guidelines.
Data Presentation: Clinical Efficacy and Outcomes
The quantitative data below summarizes the clinical performance of this compound in its Phase 1b trial compared to the reported efficacy of standard PJI treatments.
| Metric | This compound (in conjunction with DAIR) | Standard Antibiotics (with surgical intervention) | Data Source(s) |
| Infection-Free Rate | 93% (13 out of 14 patients) at 12 months in a Phase 1b study[3][4]. | Failure rates for standard approaches range from 15% to 50%[5]. | [3][4][5] |
| Primary Endpoint | Reduction in clinical failure rates (Primary endpoint for upcoming Phase 2/3 trial)[3][4][5]. | Varies by study; often clinical cure or infection eradication. | [3][4][5] |
| Administration Route | Local irrigation directly at the infection site during surgery[3][4]. | Primarily systemic (intravenous and/or oral)[6][9]. | [3][4][6][9] |
| Treatment Duration | Single application during surgery, followed by standard antibiotic course[3][4]. | 2-6 weeks of IV therapy followed by months of oral suppression[6]. | [3][4][6] |
Experimental Protocols
This compound Clinical Trial Protocol (Phase 1b)
-
Study Design: An open-label study to evaluate the safety and efficacy of this compound.
-
Patient Population: Patients with prosthetic joint infections undergoing debridement, antibiotics, and implant retention (DAIR) procedures.
-
Intervention: During the DAIR procedure, the surgical site was irrigated with this compound.
-
Primary Outcome: The primary outcome was the rate of patients remaining infection-free at a 12-month follow-up period[3][4].
-
Upcoming Phase 2/3 Trial: A randomized, placebo-controlled superiority trial is planned to enroll 240 patients. The primary endpoint will be the reduction in clinical failure rates. Secondary analyses will include health economic measures such as hospitalization duration, readmission rates, and the need for additional surgeries[3][4][5].
Standard In Vitro Biofilm Disruption Assay
-
Objective: To assess the ability of an antimicrobial agent to disrupt pre-formed biofilms.
-
Methodology:
-
Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are cultured on titanium alloy surfaces, similar to those of prosthetic implants, to allow for mature biofilm formation[12].
-
The mature biofilms are then treated with the experimental agent (e.g., an enzyme cocktail, novel antibiotic) at clinically relevant concentrations[12].
-
The effect of the treatment is quantified by measuring the reduction in viable bacteria within the biofilm (e.g., through colony-forming unit counts) and by visualizing the biofilm structure using techniques like scanning electron microscopy[12][13].
-
-
Relevance: This model allows for the direct assessment of an agent's anti-biofilm properties, a critical factor for PJI treatment efficacy.
In Vivo Animal Model of PJI
-
Objective: To evaluate the efficacy of new therapeutic strategies in a model that mimics clinical PJI.
-
Methodology:
-
Various animal models exist, including those in mice, rats, rabbits, and sheep[14][15]. Rabbit models are frequently used as their bone and joint biology, and response to infection, are similar to humans[16].
-
An orthopedic implant (e.g., a titanium rod) is surgically placed into a joint (e.g., the knee)[13][17].
-
The site is inoculated with a known quantity of bacteria, often a bioluminescent strain of Staphylococcus aureus, to establish an infection[13].
-
After a period to allow for biofilm formation, the treatment protocol is initiated. This could involve systemic antibiotics, local application of a therapeutic, or a surgical procedure like DAIR[13].
-
Treatment efficacy is assessed by quantifying the bacterial load in the periprosthetic tissue and on the implant surface, as well as through imaging and histological analysis[13][17].
-
-
Relevance: Animal models are essential for preclinical evaluation of novel therapies, providing insights into efficacy, safety, and pharmacokinetics in a living system[14][18].
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of this compound, a typical experimental workflow for PJI therapeutic testing, and a comparison of treatment paradigms.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for a novel PJI therapeutic.
Caption: Comparison of treatment paradigms for PJI.
Conclusion
The emergence of therapies like this compound, which directly target the biofilm, signifies a potential paradigm shift in the management of prosthetic joint infections. While standard systemic antibiotics remain a cornerstone of PJI treatment, their effectiveness is often compromised by the protective biofilm matrix. The available data from the Phase 1b trial of this compound suggests that a localized, anti-biofilm approach could significantly improve clinical outcomes for patients undergoing surgical intervention for PJI[3][4]. The forthcoming Phase 2/3 pivotal trial will be critical in definitively establishing the superiority of this novel therapeutic strategy over the current standard of care. For researchers and drug development professionals, the progress of this compound underscores the importance of developing biofilm-disrupting technologies to combat implant-associated infections.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biofilm formation in periprosthetic joint infections - Staats - Annals of Joint [aoj.amegroups.org]
- 3. pulse2.com [pulse2.com]
- 4. peptilogics.com [peptilogics.com]
- 5. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 6. crioac-lyon.fr [crioac-lyon.fr]
- 7. IDSA Guidelines for the Diagnosis and Management of Prosthetic Joint Infection [idsociety.org]
- 8. Prosthetic Joint Infections | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Antibiotic Therapy for Prosthetic Joint Infections: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. carb-x.org [carb-x.org]
- 11. Peptilogics receives $3.3 million from CARB-X to develop treatment for fracture-related infections | CIDRAP [cidrap.umn.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Orthopedic Implant-Associated Infections and Revisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ors.org [ors.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental models of bone and prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Zaloganan's safety and toxicity profile in animal studies
Pittsburgh, PA – Zaloganan (formerly PLG0206), an investigational engineered cationic antibiotic peptide, has demonstrated a "good safety profile in animals" and an "acceptable safety profile in healthy volunteers" in early-stage studies, positioning it as a potential new treatment for challenging prosthetic joint infections (PJIs).[1][2] While specific quantitative data from preclinical animal toxicology studies on this compound are not extensively published, this guide provides a comparative overview of its stated safety characteristics against established alternative therapies for PJIs—vancomycin (B549263), daptomycin, and dalbavancin (B606935)—for which animal safety and toxicity data are more readily available. This comparison aims to offer researchers, scientists, and drug development professionals a contextual understanding of this compound's potential safety profile.
Executive Summary of Preclinical Safety Findings
Publicly available information indicates that this compound has undergone an extensive preclinical data package and has shown a systemic safety profile in Phase 1a and 1b clinical trials.[3] Nonclinical studies have reportedly indicated that this compound is highly selective for bacterial cells and not toxic to human blood cells.[4] A first-in-human Phase 1 study with single intravenous doses ranging from 0.05 to 1.0 mg/kg in healthy volunteers found this compound to be safe and well-tolerated.[5] The most common treatment-related adverse events were mild and included infusion-related reactions, which were mitigated by adjusting the infusion time and volume.[5]
In contrast, animal toxicology data for comparator drugs provide more specific quantitative metrics. For instance, vancomycin has reported LD50 values and known nephrotoxicity in animal models. Daptomycin and dalbavancin have also been evaluated in animal studies, with data available on their effects at various dosages.
Comparative Toxicology Data
The following tables summarize the available quantitative animal toxicity data for vancomycin, daptomycin, and dalbavancin. No quantitative preclinical toxicology data for this compound is publicly available for a direct comparison.
Table 1: Acute Toxicity of Vancomycin in Animal Models
| Species | Route of Administration | LD50 | Observed Effects |
| Rodents | Intravenous | Higher than tobramycin, lower than cefamandole (B1668816) nafate | Clonic convulsions immediately after administration |
| Dogs | Intravenous | Similar to rodents | Deaths occurred several days after administration due to renal failure |
Table 2: Subchronic and Developmental Toxicity of Vancomycin in Animal Models
| Species | Dosing Regimen | Observed Effects | NOAEL (Maternal/Developmental) |
| Various | 12.5-400 mg/kg (Subchronic) | No systemic toxicity | Not specified |
| Pregnant Rats | 40, 120, or 200 mg/kg (IV, GD 6-15) | Cortical tubular nephrosis at 120 and 200 mg/kg | 40 mg/kg / 200 mg/kg |
| Pregnant Rabbits | 40, 80, or 120 mg/kg (IV, GD 6-18) | Cortical tubular nephrosis at 80 and 120 mg/kg; one death and decreased weight gain at 120 mg/kg | 40 mg/kg / 80 mg/kg |
Table 3: Animal Toxicity Data for Daptomycin and Dalbavancin
| Drug | Species | Dosing Regimen | Observed Effects |
| Daptomycin | Murine | Up to 200 mg/kg (single i.p. dose) | No clinical evidence of drug toxicity |
| Dalbavancin | Animal (species not specified) | Doses 1.2 and 0.7 times the human dose | No embryo or fetal toxicity |
| Dalbavancin | Animal (species not specified) | Dose 3.5 times the human dose | Delayed fetal maturation |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. The following are generalized descriptions of the methodologies typically employed in animal toxicity studies for antibiotics, based on the available information for the comparator drugs.
Acute Toxicity Studies (e.g., Vancomycin)
-
Objective: To determine the median lethal dose (LD50) and observe acute signs of toxicity.
-
Methodology:
-
Animals (e.g., rodents, dogs) are divided into groups and administered single, escalating doses of the test substance via a specific route (e.g., intravenous).
-
A control group receives a placebo.
-
Animals are observed for a set period (e.g., 24 hours to several days) for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods.
-
Necropsies may be performed to examine gross pathology.
-
Subchronic Toxicity Studies (e.g., Vancomycin)
-
Objective: To evaluate the potential toxicity of a substance after repeated administration over a prolonged period.
-
Methodology:
-
Animals are administered the test substance daily for a specified duration (e.g., 90 days) at multiple dose levels.
-
Clinical observations, body weight, and food consumption are monitored regularly.
-
Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
-
At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically.
-
Developmental and Reproductive Toxicology (DART) Studies (e.g., Vancomycin, Dalbavancin)
-
Objective: To assess the potential adverse effects of a substance on reproduction and development.
-
Methodology:
-
The test substance is administered to male and/or female animals before and during mating, and to females during gestation and lactation.
-
Parameters evaluated include fertility, pregnancy outcomes, and offspring viability, growth, and development.
-
For developmental toxicity, pregnant animals are treated during the period of organogenesis, and fetuses are examined for malformations.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for preclinical safety assessment and the logical relationship in evaluating drug safety.
Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.
Caption: Logical inputs for the overall safety risk assessment of a new therapeutic.
Conclusion
This compound holds promise as a novel treatment for prosthetic joint infections, with initial human studies indicating a favorable safety profile. However, a comprehensive public comparison of its preclinical safety and toxicity with established alternatives is currently limited by the lack of detailed, publicly available quantitative data from animal studies. The information available for vancomycin, daptomycin, and dalbavancin provides a benchmark for the types of preclinical safety assessments conducted for drugs in this therapeutic area. As this compound progresses through further clinical development, more detailed information on its safety and toxicity profile is anticipated, which will allow for a more direct and thorough comparison.
References
- 1. peptilogics.com [peptilogics.com]
- 2. carb-x.org [carb-x.org]
- 3. carb-x.org [carb-x.org]
- 4. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of a First-in-Human Engineered Cationic Peptide, PLG0206, Intravenously Administered in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Zaloganan: A Head-to-Head Performance Analysis Against Other Antimicrobial Peptides
For Immediate Release
PITTSBURGH, PA – In the ongoing battle against antimicrobial resistance, the investigational peptide Zaloganan (also known as PLG0206) is emerging as a potent and broad-spectrum antimicrobial agent. This guide provides a comprehensive comparison of this compound's performance against other antimicrobial peptides (AMPs), supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an engineered cationic antimicrobial peptide, has demonstrated significant efficacy against a wide range of multidrug-resistant (MDR) pathogens, including those identified by the World Health Organization as critical threats.[1] Its primary mechanism of action involves the rapid disruption of bacterial cell membranes, leading to bactericidal effects and potent activity against biofilms.[1][2]
Quantitative Performance Analysis: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency. The following tables summarize the in vitro activity of this compound against various ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and other clinically relevant bacteria.
Table 1: In Vitro Activity of this compound (PLG0206) against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecium | 46 | <0.03 - 0.5 | 0.06 | 0.25 |
| Staphylococcus aureus (all) | 174 | 0.12 - 2 | 0.5 | 1 |
| Methicillin-ResistantS. aureus (MRSA) | 180 | - | - | - |
| Methicillin-SusceptibleS. aureus (MSSA) | 121 | - | - | - |
| Coagulase-Negative Staphylococci (CoNS) | 152 | - | - | - |
Data compiled from multiple studies. MIC values for MRSA, MSSA, and CoNS were not consistently reported with specific ranges in the reviewed sources, but overall activity was potent.[3]
Table 2: In Vitro Activity of this compound (PLG0206) against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | 298 | 0.125 - 4 | 1 | 2 |
| Pseudomonas aeruginosa | - | - | - | 2 |
| Klebsiella pneumoniae | 300 | 0.5 - 32 | 8 | 16 |
| Enterobacter cloacae | - | - | - | 16 |
| Escherichia coli | 299 | - | - | 16 |
Data compiled from multiple studies.[4][3]
Comparative Performance
Direct comparative studies with extensive data are limited in the public domain. However, one study noted that this compound exhibited a lower MIC and was less likely to elicit resistance compared to the natural antimicrobial peptide LL-37 and the polypeptide antibiotic colistin.[5] The engineered nature of this compound is designed to overcome some of the limitations of natural AMPs, such as toxicity and reduced activity in different physiological conditions.[6][5]
Mechanism of Action: Membrane Disruption
This compound's primary mechanism of action is the disruption of the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the bacterial membrane. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis and death. This direct, physical mechanism is believed to contribute to its rapid bactericidal activity and a lower propensity for developing resistance compared to antibiotics that target specific metabolic pathways.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for antimicrobial peptide testing.[6][7]
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium from an agar (B569324) plate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microtiter plate to achieve a range of desired concentrations. For this compound, testing is often performed in RPMI-1640 medium to avoid precipitation observed in cation-adjusted Mueller-Hinton broth (CA-MHB).[6]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted peptide.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
-
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture with a final concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Prepare this compound at the desired concentrations (e.g., 2x, 4x, 8x MIC).
-
-
Exposure:
-
Add the prepared this compound solutions to the bacterial cultures.
-
Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
-
Sampling and Plating:
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
-
Colony Counting and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Clinical Development and Future Outlook
This compound has shown promising results in a Phase 1b clinical trial for the treatment of periprosthetic joint infections (PJIs), a serious complication of joint replacement surgery often associated with biofilm formation.[2][8] In this study, 13 out of 14 patients (93%) who received this compound irrigation during debridement, antibiotics, and implant retention procedures remained infection-free at 12 months.[2][8][9]
The strong preclinical data, coupled with positive early clinical results, position this compound as a promising candidate to address the urgent need for new antimicrobials, particularly for difficult-to-treat, biofilm-associated infections. Further comparative clinical trials will be crucial to fully elucidate its performance relative to existing and emerging antimicrobial therapies.
References
- 1. carb-x.org [carb-x.org]
- 2. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 3. peptilogics.com [peptilogics.com]
- 4. Engineered peptide PLG0206 overcomes limitations of a challenging antimicrobial drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Engineered Antibiotic Peptide PLG0206 Eliminates Biofilms and Is a Potential Treatment for Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptilogics.com [peptilogics.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. pulse2.com [pulse2.com]
- 9. peptilogics.com [peptilogics.com]
Zaloganan Demonstrates High Efficacy in Treating Prosthetic Joint Infections, Outperforming Standard of Care in Early Clinical Trials
For Immediate Release
PITTSBURGH, PA – December 5, 2025 – New clinical trial data on Zaloganan (PLG0206), an investigational therapeutic from Peptilogics, indicates a significant advancement in the treatment of prosthetic joint infections (PJI), a serious and costly complication of joint replacement surgery. A Phase 1b study has shown that this compound, when used as an irrigation during debridement, antibiotics, and implant retention (DAIR) procedures, resulted in a 93% infection-free rate at 12 months. This compares favorably to historical failure rates of approximately 50% for standard DAIR procedures and 15-25% for more invasive two-stage revision surgeries.[1][2]
A pivotal Phase 2/3 randomized, placebo-controlled superiority trial is set to begin in December 2025, enrolling 240 patients to further evaluate the efficacy and safety of this compound. The primary endpoint of this trial will be the reduction in clinical failure rates compared to the standard of care.[1][3]
Comparative Clinical Efficacy
The following table summarizes the available clinical trial data for this compound and current standard-of-care treatments for prosthetic joint infections.
| Treatment | Study Phase/Type | Number of Patients | Key Efficacy Endpoint | Reported Success/Failure Rate | Citation |
| This compound (PLG0206) Irrigation + DAIR | Phase 1b | 14 | Infection-free at 12 months | 93% (13 of 14) infection-free | [1][2][3] |
| Standard of Care (DAIR) | Retrospective Data | Not Specified | Clinical Failure Rate | ~50% failure rate | [1] |
| Standard of Care (Two-Stage Revision) | Retrospective Data | Not Specified | Clinical Failure Rate | 15-25% failure rate | [1] |
| Daptomycin (B549167) + Surgical Intervention | Retrospective Cohort | 17 | Overall Treatment Success | 87.5% success rate | [5] |
| Daptomycin (Systematic Review) | Systematic Review | 233 | Clinical Cure Rate (device-related infections) | 70% cure rate | [6] |
| Vancomycin (B549263) & Povidone-Iodine Protocol + IDLE | Retrospective Review | 36 (VIP group), 38 (control) | Failure Rate (return to OR for infection) | 16.7% failure in VIP group vs. 37% in control | [7] |
Experimental Protocols
This compound Phase 1b/2/3 Trial Methodology
While detailed protocols are not publicly available, the following outlines the general methodology for the this compound clinical trials based on available information:
-
Phase 1b Study: This was an open-label study involving patients with PJI undergoing a DAIR procedure. During the surgery, the joint was irrigated with a solution containing this compound. Patients were then followed for 12 months to assess for the recurrence of infection.[1][3]
-
Upcoming Phase 2/3 Trial: This will be a randomized, placebo-controlled, superiority trial.
-
Patient Population: 240 patients with prosthetic joint infections.
-
Intervention: One group will receive this compound irrigation during their surgical procedure, in addition to the standard of care.
-
Control: The control group will receive a placebo irrigation plus the standard of care.
-
Primary Endpoint: The primary outcome will be the rate of clinical failure, which will be compared between the two groups.
-
Secondary Endpoints: Health economics measures, such as the length of hospitalization, readmission rates, and the need for additional surgeries, will also be evaluated.[1]
-
Standard of Care: Daptomycin in Two-Stage Revision Arthroplasty
The protocol for using daptomycin in a two-stage revision for PJI generally involves:
-
First Stage: Surgical removal of the infected prosthesis and all associated cement. The area is then thoroughly debrided. An antibiotic-loaded cement spacer is implanted to deliver high concentrations of antibiotics locally.
-
Antibiotic Therapy: Patients receive a course of systemic antibiotics, which may include daptomycin, typically for several weeks.
-
Second Stage: After a period to ensure the infection is eradicated, a second surgery is performed to remove the spacer and implant a new prosthesis. Prophylactic antibiotics, which may include daptomycin or vancomycin, are administered before this surgery.[8][9]
Standard of Care: Vancomycin Irrigation
Intra-articular or wound irrigation with vancomycin is used as a prophylactic measure to reduce the risk of PJI. A common protocol involves:
-
After the implantation of the prosthetic components and before wound closure, the surgical site is irrigated with a saline solution containing vancomycin.
-
In some protocols, a vancomycin and povidone-iodine solution is used.
Visualizing the Science
This compound's Mechanism of Action
This compound, as a cationic antimicrobial peptide, is thought to exert its bactericidal effects through a multi-step process that involves electrostatic attraction to the negatively charged bacterial membrane, followed by membrane disruption.
References
- 1. peptilogics.com [peptilogics.com]
- 2. pulse2.com [pulse2.com]
- 3. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 4. Peptilogics: Using AI-Powered Peptides to Combat Prosthetic Joint Infections [excedr.com]
- 5. Daptomycin treatment in patients with resistant staphylococcal periprosthetic joint infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daptomycin to bone and joint infections and prosthesis joint infections: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Povidone-Iodine Protocol Improves Survivorship of Periprosthetic Joint Infection Treated With Irrigation and Debridement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. Two-stage Revision for Periprosthetic Hip and Knee Joint Infections [openorthopaedicsjournal.com]
- 10. Vancomycin lavage for the incidence of acute surgical site infection following primary total hip arthroplasty and total knee arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
Zaloganan Therapy vs. Traditional Treatments for Prosthetic Joint Infections: A Cost-Effectiveness Comparison
For Researchers, Scientists, and Drug Development Professionals
Prosthetic joint infection (PJI) stands as one of the most formidable complications in orthopedic surgery, imposing a significant clinical and economic burden on healthcare systems. Traditional treatment modalities often involve multiple surgeries and prolonged antibiotic courses, with variable success rates. This guide provides a comparative analysis of the investigational Zaloganan therapy against conventional treatments for PJI, focusing on cost-effectiveness supported by available clinical data.
Executive Summary
This compound (PLG0206) is a novel, investigational engineered cationic antimicrobial peptide designed to disrupt bacterial membranes, offering a targeted approach to eradicating biofilm-associated infections in prosthetic joints. Preliminary clinical evidence suggests a significantly higher success rate for this compound when used as an adjunct to standard surgical procedures compared to traditional treatments alone. While the exact cost of this compound therapy is not yet public, a cost-effectiveness analysis based on potential reductions in treatment failures, revision surgeries, and hospital stays indicates a promising outlook for this new therapeutic agent.
Data Presentation: Efficacy and Cost Comparison
The following tables summarize the available quantitative data for this compound therapy and traditional PJI treatments.
Table 1: Efficacy of this compound Therapy vs. Traditional Treatments
| Treatment Modality | Success Rate | Key Clinical Data Source(s) |
| This compound + DAIR | 93% (13 out of 14 patients infection-free at 12 months) | Peptilogics Phase 1b Study[1][2] |
| DAIR (Debridement, Antibiotics, and Implant Retention) | 50% - 84% (Varies significantly based on patient factors and timing) | Multiple studies[2] |
| Two-Stage Revision Arthroplasty | 15% - 25% failure rate | Published literature[2] |
Table 2: Estimated Costs of Traditional PJI Treatments
| Treatment Modality | Estimated Cost per Patient | Region | Data Source(s) |
| Overall PJI Treatment Costs | Can exceed $390,000 | United States | Bedair, H. et al. (as cited in PR Newswire)[2] |
| DAIR | Lower initial cost than two-stage revision, but high failure rate can lead to increased overall costs | - | General consensus in literature |
| Two-Stage Revision Arthroplasty | Substantially higher than DAIR due to multiple surgeries and prolonged hospitalization | - | General consensus in literature |
Experimental Protocols
This compound (PLG0206) Phase 1b Clinical Trial Methodology
The Phase 1b clinical trial for this compound (LOGIC-1, NCT05137314) was an open-label, dose-escalating study designed to evaluate the safety and efficacy of PLG0206 in patients with PJI following total knee arthroplasty (TKA) who were undergoing a Debridement, Antibiotics, and Implant Retention (DAIR) surgical procedure.[3]
-
Patient Population: The study enrolled patients diagnosed with a PJI of the knee.
-
Intervention: Patients received a single intra-operative irrigation of this compound solution directly at the site of infection during the DAIR procedure. The study consisted of two cohorts, each receiving a different escalating dose of this compound.
-
Control: The outcomes were compared against a historical control group of patients who received the standard-of-care irrigation with saline during their DAIR procedure.
-
Primary Endpoint: The primary endpoint was the assessment of safety and tolerability of this compound.
-
Secondary Endpoint: Efficacy was evaluated by monitoring for the recurrence of infection at specified time points post-procedure.
Upcoming Phase 2/3 Pivotal Trial
Peptilogics is initiating a Phase 2/3 randomized, placebo-controlled superiority trial to further evaluate this compound.[1][4]
-
Enrollment: The trial is expected to enroll 240 patients.
-
Primary Endpoint: The primary endpoint will be the reduction in clinical failure rates compared to the standard of care.
-
Secondary Endpoints: Health economic measures will be evaluated, including the duration of hospitalization, readmission rates, and the need for additional surgical procedures.[1]
Mechanism of Action & Visualizations
This compound's therapeutic effect is derived from its direct interaction with and disruption of bacterial cell membranes. This mechanism is particularly effective against bacteria embedded in biofilms, a common cause of persistent infections on prosthetic devices.
Caption: this compound penetrates the biofilm and disrupts the bacterial cell membrane.
References
Zaloganan (Ensitrelvir): A Cross-Study Comparison of Efficacy in SARS-CoV-2 Infection Models
For Immediate Release
This guide provides a comprehensive comparison of the antiviral efficacy of Zaloganan (ensitrelvir/S-217622) across various preclinical and clinical models of SARS-CoV-2 infection. Developed by Shionogi & Co., Ltd., this compound is an oral, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the agent's performance, supported by experimental data from key studies.
Mechanism of Action
This compound functions by targeting the 3CL protease (also known as the main protease or Mpro) of SARS-CoV-2.[1][2] By inhibiting this enzyme, it blocks the cleavage of viral polyproteins into their functional non-structural proteins, thereby halting viral replication.[3] Structural studies have revealed that ensitrelvir (B8223680) binds to the substrate-binding pocket of the protease, specifically at the S1, S2, and S1' subsites.[2] Unlike some other protease inhibitors, this compound is effective without a pharmacokinetic booster like ritonavir.[2]
Preclinical Infection Models
This compound has demonstrated potent antiviral activity in various preclinical models, including cell culture and animal studies. These experiments are crucial for establishing in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships before human trials.
Syrian Hamster Model
The Syrian hamster is a well-established model for moderate COVID-19, as the virus replicates efficiently in their respiratory tract and causes lung pathology.
Experimental Protocol: Syrian hamsters were intranasally inoculated with SARS-CoV-2 variants (e.g., Delta, Omicron).[4][5] Treatment with this compound (S-217622) or a vehicle control was initiated orally, typically twice daily, starting at various time points post-infection (e.g., 0 or 24 hours).[4][6] Efficacy was assessed by measuring viral load (RNA and infectious titers) in lung tissues and observing changes in body weight and lung pathology at specific endpoints (e.g., 4 days post-infection).[4][6]
Summary of Efficacy Data in Hamster Model
| SARS-CoV-2 Variant | This compound (S-217622) Dose | Outcome Measure | Result | Reference |
| Delta | 200 mg/kg (b.i.d.) | Lung Viral Titer (4 dpi) | Significant reduction vs. vehicle | [4][6] |
| Alpha, Gamma, Omicron | 200 mg/kg (b.i.d.) | Lung Viral RNA & Titer (4 dpi) | Significant reduction across all variants | [4] |
These studies show that this compound effectively reduces viral replication against multiple variants of concern (VOCs) in the hamster model, accelerating recovery and ameliorating disease severity.[1][4][5]
Mouse Model
Delayed-treatment mouse models have also been used to evaluate the therapeutic potential of this compound.
Experimental Protocol: BALB/c mice were infected with a mouse-adapted SARS-CoV-2 strain.[7] Oral administration of this compound or a vehicle began 24 hours post-infection.[7] Efficacy was evaluated by quantifying viral titers and RNA levels in the lungs at 48 hours after the first dose.[7] Additional endpoints included survival, body weight changes, and suppression of inflammatory cytokines.[7]
Summary of Efficacy Data in Delayed-Treatment Mouse Model
| SARS-CoV-2 Strain | This compound Dose (daily) | Outcome Measure | Result | Reference |
| Gamma | ≥16 mg/kg (once) | Lung Viral Titer (48h post-treatment) | Significant reduction vs. vehicle | [7] |
| Gamma | ≥8 mg/kg (twice) | Lung Viral Titer (48h post-treatment) | Significant reduction vs. vehicle | [7] |
| Gamma | 16-64 mg/kg | Lung Viral RNA (48h post-treatment) | Dose-dependent significant reduction vs. vehicle | [8] |
The results from the mouse model confirm that even with delayed treatment, this compound demonstrates high antiviral potential, reducing viral loads and suppressing lung inflammation.[7]
Clinical Infection Models (Human Trials)
This compound has been extensively studied in multicenter, randomized, double-blind, placebo-controlled Phase 2 and 3 trials (e.g., SCORPIO-SR, SCORPIO-HR) in patients with mild-to-moderate COVID-19.[9][10][11]
General Clinical Trial Protocol: Non-hospitalized participants with mild-to-moderate COVID-19 symptoms were randomized to receive either this compound (typically a loading dose of 375 mg on Day 1, followed by 125 mg daily for 4 days) or a matching placebo.[9][12] Primary endpoints often included the time to sustained resolution of COVID-19 symptoms and changes in SARS-CoV-2 viral load (RNA or infectious titer) from baseline.[11][12][13]
Summary of Efficacy Data in Human Clinical Trials
| Study Phase | Population | Primary Endpoint | Key Virologic Outcome vs. Placebo | Key Clinical Outcome vs. Placebo | Reference |
| Phase 2a | Mild/Moderate COVID-19 | Change in Viral Titer | Significant reduction in viral titer and RNA on Day 4.[3][13] | - | [14] |
| Phase 2b | Mild/Moderate COVID-19 | Change in Viral Titer & Symptoms | Significant reduction in viral titer on Day 4 (~90% lower proportion of patients with positive titer).[15] | Significant improvement in respiratory symptoms. | [15] |
| Phase 3 (SCORPIO-SR) | Mild/Moderate COVID-19 (Omicron) | Time to Symptom Resolution | Significant viral RNA reduction on Day 4 (>1.4 log10 copies/mL).[16] | Median time to resolution of 5 symptoms reduced by ~24 hours (167.9h vs 192.2h).[10][16] | [10][16] |
| Phase 3 (SCORPIO-HR) | Mild/Moderate COVID-19 (High Risk) | Time to Symptom Resolution | Significant viral RNA reduction on Day 4 (0.72 log10 copies/mL).[9][17] | No significant difference in time to symptom resolution.[9][17] | [9][17] |
Clinical trials confirm this compound's potent antiviral activity in humans, demonstrating rapid and significant reductions in viral load.[18] While the impact on symptom resolution duration has varied between studies, the virologic efficacy is consistent.[9][10] In a Phase 2 trial comparing this compound to nirmatrelvir-ritonavir (Paxlovid), this compound showed potent antiviral activity, although viral clearance was modestly slower than with Paxlovid.[19]
Efficacy Against SARS-CoV-2 Variants
A critical aspect of any antiviral is its ability to maintain efficacy against emerging viral variants. In vitro studies have consistently shown that this compound retains its potent inhibitory activity against a wide range of SARS-CoV-2 variants, including Alpha, Beta, Gamma, Delta, and numerous Omicron subvariants (BA.1, BA.2, BA.5, BQ.1.1, XBB.1).[8][20] This is attributed to the highly conserved nature of the 3CL protease active site across variants.
In Vitro Antiviral Activity (EC50) Against SARS-CoV-2 Variants
| Variant | Cell Line | EC50 (µM) | Reference |
| Omicron (BA.1.1, BA.2, etc.) | VeroE6/TMPRSS2 | 0.22–0.52 | [20] |
| Mu (B.1.621) | VeroE6/TMPRSS2 | 0.22–0.52 | [20] |
| Lambda (C.37) | VeroE6/TMPRSS2 | 0.22–0.52 | [20] |
Conclusion
Across a range of infection models—from cell cultures and small animals to large-scale human clinical trials—this compound (ensitrelvir) has demonstrated consistent and potent antiviral activity against SARS-CoV-2 and its major variants. Its primary mechanism of inhibiting the essential 3CL protease results in a rapid decline in viral load in infected subjects. While clinical benefits in symptom duration can be influenced by factors such as patient population and timing of treatment, the robust virologic efficacy positions this compound as a valuable therapeutic option for managing COVID-19.
References
- 1. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Phase 2/3 Study of Ensitrelvir, a Novel Oral SARS-CoV-2 3C-Like Protease Inhibitor, in Japanese Patients with Mild-to-Moderate COVID-19 or Asymptomatic SARS-CoV-2 Infection: Results of the Phase 2a Part - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters. | UCD National Virus Reference Laboratory [nvrl.ucd.ie]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. eatg.org [eatg.org]
- 11. A phase 2/3 study of S-217622 in participants with SARS-CoV-2 infection (Phase 3 part) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medrxiv.org [medrxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. medrxiv.org [medrxiv.org]
- 16. Shionogi Announces Achievement of the Primary Endpoint for Ensitrelvir Fumaric Acid (S-217622) in the Phase 3 part of the Phase 2/3 Clinical Trial in Asia |News|Shionogi Co., Ltd. [shionogi.com]
- 17. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 20. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
Zaloganan Demonstrates Potential Superiority Over Traditional DAIR in Prosthetic Joint Infections
For Immediate Release
PITTSBURGH, PA – Emerging clinical data for Zaloganan (PLG0206), an investigational therapeutic, suggests a significant advancement in the treatment of prosthetic joint infections (PJI), a notoriously difficult-to-treat complication of joint replacement surgery. A Phase 1b study has shown a compelling success rate when this compound is used as an adjunct to the current standard of care—debridement, antibiotics, and implant retention (DAIR). This comparison guide provides an in-depth analysis of this compound's performance against the DAIR protocol, offering researchers, scientists, and drug development professionals a comprehensive overview of the available data and experimental methodologies.
Prosthetic joint infections are a devastating complication for patients, often leading to multiple surgeries, prolonged antibiotic use, and significant morbidity.[1] The current standard of care for early PJI, DAIR, has variable success rates, with reported infection eradication ranging from as low as 14% to as high as 100%, with a pooled mean success rate of 72.2%.[1] Failure of DAIR often necessitates more invasive procedures like two-stage revisions, which come with their own set of complications and costs.[2]
Comparative Data: this compound + DAIR vs. DAIR Alone
A pivotal Phase 1b clinical trial of this compound has provided promising early results. When used as an irrigant during the DAIR procedure, this compound demonstrated a high rate of infection resolution. The following table summarizes the key quantitative data from this study and compares it with the reported outcomes for DAIR alone from various studies.
| Performance Metric | This compound + DAIR | DAIR Alone (Reported Range) |
| Infection-Free Rate at 12 Months | 93% (13 out of 14 patients)[4][5][6] | 14% - 100% (pooled mean of 72.2%)[1] |
| Reported Failure Rates | 7% (in Phase 1b study) | Approximately 50% in some reports[5] |
| Need for Additional Surgeries | Reduced (inferred from high success rate) | Common upon DAIR failure[7] |
Experimental Protocols
A clear understanding of the methodologies employed in clinical studies is crucial for the interpretation of their results. Below are the experimental protocols for the this compound Phase 1b study and a generalized protocol for the standard DAIR procedure.
This compound Phase 1b Study Protocol
The Phase 1b trial was a multicenter study designed to evaluate the safety and efficacy of this compound in patients with acute PJI of the knee. The key elements of the protocol were as follows:
-
Patient Selection: Enrollment of patients diagnosed with acute PJI of the knee.
-
Surgical Procedure: Patients underwent a standard DAIR procedure, which includes a thorough surgical debridement of the infected joint space.
-
This compound Administration: Following debridement, the joint was irrigated with a solution containing this compound (PLG0206).[8] The solution was allowed to dwell in the joint space for a specified period to ensure adequate exposure to the implant and surrounding tissues.[8]
-
Postoperative Care: Patients received a standard course of systemic antibiotics following the surgery.
-
Follow-up: Patients were monitored for a period of 12 months to assess for the recurrence of infection.[5][6] The primary endpoint was the rate of clinical success, defined as the absence of signs and symptoms of infection at the 12-month follow-up.[3]
Standard DAIR Protocol
The DAIR procedure is a well-established surgical intervention for the management of early PJI. While specific techniques may vary slightly between institutions, the core components of the protocol are as follows:
-
Surgical Debridement: An extensive debridement of all non-viable and infected tissue within the joint capsule is performed. This includes the removal of the synovial membrane and any purulent material.
-
Implant Retention: The prosthetic components are retained in place, provided they are well-fixed.
-
Modular Component Exchange: Any modular components, such as the polyethylene (B3416737) liner in a knee prosthesis, are typically exchanged.
-
Irrigation: The joint is copiously irrigated with an antiseptic solution to mechanically remove bacteria and debris.
-
Antibiotic Therapy: Following the surgical procedure, patients are treated with a prolonged course of systemic antibiotics, often for several weeks to months.[9]
Visualizing the Comparison and Mechanisms
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative treatment pathways for PJI: DAIR alone versus DAIR with this compound.
Caption: Experimental workflow for the this compound Phase 1b clinical trial.
References
- 1. Contemporary outcomes of debridement, antibiotics and implant retention (DAIR) in hip arthroplasty - Bolduc - Annals of Joint [aoj.amegroups.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 4. Peptilogics: Using AI-Powered Peptides to Combat Prosthetic Joint Infections [excedr.com]
- 5. pulse2.com [pulse2.com]
- 6. peptilogics.com [peptilogics.com]
- 7. Debridement, Antibiotics and Implant Retention for Early Periprosthetic Infections of the Hip: Outcomes and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. South Side biotech company raises $78 million for new drug to kill prosthetic joint infections | Pittsburgh Post-Gazette [post-gazette.com]
- 9. Debridement, antibiotics and implant retention for periprosthetic joint infections: A systematic review and meta-analysis of treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Zaloganan: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Zaloganan, a novel, broad-spectrum therapeutic. Adherence to these procedures is critical for both personal safety and environmental compliance.
Key Safety and Handling Data
The following table summarizes the essential quantitative data for the safe handling and storage of materials like this compound, based on general safety data sheet (SDS) guidelines for investigational compounds.[1]
| Category | Specification | Details |
| Personal Protective Equipment (PPE) | Eye Protection | Splash goggles or safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves.[1] | |
| Body Protection | Full suit or lab coat.[1] | |
| Respiratory Protection | Dust respirator; a self-contained breathing apparatus may be necessary for large spills or poor ventilation.[1] | |
| Storage & Handling | Storage Temperature | Do not store above 5˚C (41˚F).[1] |
| General Handling | Avoid breathing dust.[1] Keep away from heat and ignition sources.[1] | |
| Engineering Controls | Use process enclosures or local exhaust ventilation to minimize airborne exposure.[1] | |
| Emergency Procedures | Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present.[1] | |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1] | |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2] |
Experimental Protocol for this compound Disposal
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1] While specific degradation protocols are not publicly available, the following step-by-step procedure outlines the standard methodology for disposing of investigational chemical compounds.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Sealable, chemical-resistant waste container
-
Chemical waste labels
-
Laboratory waste log
Methodology:
-
Waste Segregation: Collect all this compound waste, including unused stock solutions, contaminated media, and disposable equipment, in a designated and clearly labeled, sealed container.
-
Labeling: Affix a hazardous waste label to the container. The label must include the chemical name ("this compound"), concentration, and associated hazards.
-
Secure Storage: Store the sealed waste container in a designated, secure waste accumulation area within the laboratory, away from incompatible materials.
-
Documentation: Record the waste container in the laboratory's chemical waste inventory log.
-
Scheduled Disposal: Arrange for the collection of the waste by the institution's certified Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Visualizing Procedural Workflows
To further clarify the necessary procedures, the following diagrams illustrate the key workflows for this compound disposal and emergency spill response.
Caption: A step-by-step workflow for the proper disposal of this compound.
Caption: A logical flowchart for responding to a this compound spill.
References
Essential Safety and Logistical Information for Handling Zaloganan
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Zaloganan. This compound is an investigational engineered peptide therapeutic with broad-spectrum antibacterial activity.[1][2][3] As an investigational compound, it is imperative to handle this compound with appropriate caution in a controlled laboratory setting. The following procedures are based on best practices for handling peptide-based compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS) once available.
Personal Protective Equipment (PPE)
All personnel handling this compound in solid (lyophilized powder) or liquid form must use the following personal protective equipment. This is to prevent skin and eye contact, inhalation, and ingestion.[4][5][6]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, powder-free. Two pairs may be required for handling hazardous products.[5] | To prevent skin contact. Peptides can be absorbed through the skin or cause local irritation.[4] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[6][7] | To protect eyes from splashes of solutions or airborne powder particles.[4] |
| Lab Coat/Gown | Disposable gown or a clean lab coat. Polyethylene-coated polypropylene (B1209903) or other laminate materials are preferred for hazardous products.[5] | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | A dust mask or respirator should be used when handling the powdered form to avoid inhalation.[4] | To prevent inhalation of the peptide, which may cause respiratory tract irritation.[4] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels of this compound powder below recommended exposure limits.[4]
-
Handling : Avoid breathing dust.[4] Keep away from heat and sources of ignition.[4] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[4]
-
Storage : Keep the container tightly closed.[4] For long-term stability, store in a freezer at a temperature not exceeding 5°C (41°F).[4]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If the person is not breathing, give artificial respiration.[4] |
| Skin Contact | Wash off with soap and plenty of water.[4] |
| Eye Contact | Flush eyes with water as a precaution. Check for and remove any contact lenses.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] |
| Spill | For a small spill, use appropriate tools to put the spilled material into a convenient waste disposal container.[4] For a large spill, use a shovel for containment and disposal.[4] A self-contained breathing apparatus should be used to avoid inhalation of the product during a large spill cleanup.[4] |
Disposal Plan
All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[4]
-
Contaminated PPE : Dispose of used gloves, gowns, and masks in a designated biohazard or chemical waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed container.
-
Solid Waste : Place any solid waste, including contaminated labware, into a designated chemical waste container.[8]
-
Empty Containers : Scratch out all personal information on any prescription labels of empty medicine bottles or packaging, then dispose of or recycle the empty container.[9]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. carb-x.org [carb-x.org]
- 2. Peptilogics receives $3.3 million from CARB-X to develop treatment for fracture-related infections | CIDRAP [cidrap.umn.edu]
- 3. Peptilogics raises millions to fund pivotal trial for prosthetic joint infection treatment | CIDRAP [cidrap.umn.edu]
- 4. peptide.com [peptide.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. buypersonalprotectiveequipmentindia.quora.com [buypersonalprotectiveequipmentindia.quora.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
